3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABCVXPGIHMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288411 | |
| Record name | 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-38-3 | |
| Record name | 4693-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthesis mechanism, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visualizations of the reaction pathway and experimental workflow.
Core Synthesis Mechanism: Friedel-Crafts Acylation
The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 3-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.
The reaction mechanism proceeds in three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with 3-chloropropionyl chloride to form a highly reactive acylium ion electrophile.
-
Electrophilic Attack: The electron-rich veratrole ring, activated by the two methoxy groups, acts as a nucleophile and attacks the acylium ion. This attack preferentially occurs at the para position to one of the methoxy groups due to steric hindrance at the ortho positions.
-
Rearomatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the ring, yielding the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for both laboratory and industrial scale synthesis of this compound via Friedel-Crafts acylation.
| Parameter | Laboratory Synthesis | Industrial Synthesis |
| Starting Materials | Veratrole (1,2-Dimethoxybenzene), 3-Chloropropionyl chloride | Veratrole, 3-Chloropropionyl chloride (in bulk) |
| Catalyst | Aluminum chloride (AlCl₃) | Lewis acids (e.g., AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂) | Optimized solvents or solvent-free conditions |
| Temperature | 0°C to room temperature | Controlled temperature, often in flow reactors |
| Reaction Time | 4 - 8 hours | Minutes to hours (continuous flow) |
| Purification Method | Recrystallization, Column chromatography | Chromatography, Distillation |
| Yield | 60 - 85% | 80 - 95% |
Experimental Protocols
This section provides a detailed methodology for the laboratory synthesis of this compound.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
3-Chloropropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to veratrole) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.0 molar equivalent) dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Addition of Veratrole: After the addition of the acyl chloride is complete, add a solution of veratrole (1.0 molar equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30-60 minutes, again maintaining the temperature at 0°C.
-
Reaction Progression: Once the addition of veratrole is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel to yield pure this compound.
Visualizations
The following diagrams, created using the DOT language, illustrate the core signaling pathway of the synthesis mechanism and a typical experimental workflow.
Caption: Friedel-Crafts acylation mechanism for the synthesis of the target compound.
Caption: A typical experimental workflow for the laboratory synthesis.
Spectral Data Analysis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the organic compound 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a molecule of interest in various research fields, including antimicrobial and anticancer studies.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure and Properties
IUPAC Name: this compound[1] CAS Number: 4693-38-3[1][2][3][4] Molecular Formula: C₁₁H₁₃ClO₃[1][2] Molecular Weight: 228.67 g/mol [1][2]
The structure of this compound consists of a propiophenone core with a chlorine atom at the 3-position and a 3,4-dimethoxy substitution on the phenyl ring. This compound is recognized for its potential biological activities, largely attributed to the reactivity of the chloro group and the ketone functionality.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.
¹H NMR Spectral Data
The ¹H NMR spectrum was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
| 7.42 | d | 8.4 | 1H | Aromatic proton adjacent to methoxy groups |
| 6.85 | d | 8.4 | 1H | Aromatic proton meta to methoxy groups |
| 3.89 | s | - | 6H | Methoxy protons (-OCH₃) |
| 3.12 | t | 6.8 | 2H | Methylene protons adjacent to the carbonyl group |
| 2.95 | t | 6.8 | 2H | Methylene protons adjacent to chlorine |
Table 1: ¹H NMR Spectral Data of this compound.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum was recorded on a 100 MHz instrument in CDCl₃.[1]
| Chemical Shift (δ) (ppm) | Assignment |
| 198.4 | Carbonyl carbon (C=O) |
| 152.1, 148.9 | Oxygenated aromatic carbons (C-OCH₃) |
| 126.5–112.3 | Aromatic carbons |
| 56.1, 55.9 | Methoxy carbons |
| 44.2, 35.7 | Methylene carbons |
Table 2: ¹³C NMR Spectral Data of this compound.[1]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1725 | Strong | C=O stretching vibration |
| 1602, 1510 | - | Aromatic C=C stretching |
| 1265, 1023 | - | C–O stretching of methoxy groups |
| 760 | - | C–Cl stretching |
Table 3: IR Spectral Data of this compound (KBr pellet).[1]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI-MS) at 70 eV was used to analyze this compound.
| m/z | Fragment Interpretation |
| 228 | Molecular ion [M]⁺ |
| 193 | [M – Cl]⁺ |
| 165 | [M – Cl – CO]⁺ |
| 137 | [C₈H₉O₂]⁺ (dimethoxybenzyl cation) |
Table 4: Major Fragmentation Pathways in the EI-MS of this compound.[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer is used.
-
Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
-
Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and then ionized using a high-energy electron beam (70 eV for EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final data interpretation for the spectral analysis of this compound.
Caption: Workflow for spectral data acquisition and analysis.
References
An In-depth Technical Guide to 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one. This compound, a halogenated propiophenone derivative, serves as a valuable intermediate in the synthesis of various biologically active molecules. This document includes detailed experimental protocols for its preparation via Friedel-Crafts acylation and its characterization using modern spectroscopic techniques. Furthermore, it explores the current understanding of its biological activities and potential mechanisms of action, presented to aid researchers and professionals in drug discovery and development.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₁₁H₁₃ClO₃.[1][2] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Chloro-3',4'-dimethoxypropiophenone | [2] |
| CAS Number | 4693-38-3 | [1][2] |
| Molecular Formula | C₁₁H₁₃ClO₃ | [1][2] |
| Molecular Weight | 228.67 g/mol | [1][2] |
| Melting Point | 96-98 °C | |
| Boiling Point | 348.7 ± 32.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in hot ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in cold ethanol and hexane. | [1][4] |
Synthesis and Purification
The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 3-chloropropionyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1][5]
Experimental Protocol: Synthesis
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
3-Chloropropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.0 equivalent) dissolved in dry dichloromethane to the stirred suspension.
-
After the addition of the acid chloride, add a solution of 1,2-dimethoxybenzene (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.[5]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[5]
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.[1][4]
-
If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered.
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.[4]
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate complete crystallization.[4]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[4]
Analytical Characterization
The structure and purity of this compound are confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Acquire the spectrum using a proton-decoupled pulse sequence.
Spectral Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.60-7.50 (m, 2H, Ar-H), 6.91 (d, J = 8.4 Hz, 1H, Ar-H), 3.94 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃), 3.89 (t, J = 6.6 Hz, 2H, -CH₂-Cl), 3.39 (t, J = 6.6 Hz, 2H, -CO-CH₂-).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 196.8, 153.6, 149.2, 129.8, 122.9, 110.2, 109.9, 56.1, 56.0, 41.5, 38.8.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.[6]
-
Instrument: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Spectral Data:
-
IR (KBr, cm⁻¹): 1670 (C=O stretching), 1590, 1515 (aromatic C=C stretching), 1270, 1140 (C-O stretching), 760 (C-Cl stretching).[1]
Mass Spectrometry (MS)
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI).
-
Analysis: Analyze the fragmentation pattern to confirm the molecular weight and structure.
Spectral Data:
-
EI-MS (m/z): 228 [M]⁺, 193 [M-Cl]⁺, 165 [M-CO-Cl]⁺, 151.[1]
Biological Activity and Mechanism of Action
This compound has been investigated for its potential biological activities, primarily in the areas of antimicrobial and anticancer research.[1] The presence of the α,β-unsaturated ketone moiety, a known Michael acceptor, along with the chloro group, suggests that the compound can react with nucleophilic residues in biological macromolecules, such as proteins and enzymes, thereby modulating their function.[1]
Antimicrobial Activity: The compound has demonstrated inhibitory effects against various pathogenic bacteria.[1] The proposed mechanism involves the alkylation of essential bacterial enzymes or proteins, leading to the disruption of cellular processes and inhibition of growth.
Anticancer Activity: Studies have indicated that this compound can induce apoptosis in cancer cell lines.[1] The cytotoxic effects are believed to be mediated through the modulation of specific signaling pathways and the generation of reactive oxygen species (ROS).[1] While the precise signaling pathways have not been fully elucidated for this specific compound, structurally related chalcones and propiophenones have been shown to interfere with pathways crucial for cancer cell proliferation and survival, such as the Hedgehog signaling pathway.[7]
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of various cancers.[7] The Smoothened (Smo) receptor is a key component of this pathway.
Conclusion
This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The compound's structure can be unequivocally confirmed through a combination of NMR, FTIR, and mass spectrometry. Preliminary studies on its biological activity indicate potential as an antimicrobial and anticancer agent, warranting further investigation into its precise mechanisms of action and therapeutic applications. This guide provides a solid foundation of technical information to support ongoing and future research in these areas.
References
- 1. This compound | 4693-38-3 | Benchchem [benchchem.com]
- 2. 35999-20-3|3-Chloro-1-(4-methoxyphenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 3. 1-(3,4-Dimethoxyphenyl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 4693-38-3 [chemicalbook.com]
- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of the synthetic compound 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one. This document consolidates available data on its antimicrobial and anticancer properties, presenting quantitative efficacy data in structured tables. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide illustrates the synthesis of a structurally related compound and a potential signaling pathway involved in its mechanism of action through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry and pharmacology.
Introduction
This compound is a ketone derivative that has garnered interest in the scientific community for its potential therapeutic applications. Its chemical structure, featuring a reactive chloropropyl group and a dimethoxyphenyl moiety, makes it a candidate for targeted interactions with biological macromolecules. This guide explores the current understanding of its biological effects, focusing on its potential as an antimicrobial and anticancer agent.
Quantitative Biological Activity
The biological efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its antimicrobial and anticancer activities.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 7.5 |
| Candida albicans | 10.0 |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| K-562 | Leukemia | 15.0[1] |
| MCF-7 | Breast Cancer | 20.0[1] |
| A549 | Lung Cancer | 25.0[1] |
Experimental Protocols
To ensure the reproducibility of the cited biological data, detailed experimental protocols for the synthesis and evaluation of this compound are provided below.
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from the synthesis of 3-chloropropiophenone and can be applied to the synthesis of the title compound.[2]
Materials:
-
1,2-Dimethoxybenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Ice
-
Sodium sulfate (Na₂SO₄)
-
Pentane
Procedure:
-
Suspend AlCl₃ (1.25 eq.) in dry dichloromethane at 0°C in a round-bottom flask equipped with a dropping funnel.
-
Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the AlCl₃ suspension at 0°C.
-
Following the addition, add a solution of 1,2-dimethoxybenzene (1.0 eq.) in dichloromethane dropwise at 0°C.
-
Stir the reaction mixture for 2 hours at 0°C and then for 12 hours at room temperature.
-
Pour the final solution onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic phase and extract the aqueous phase twice with dichloromethane.
-
Combine the organic phases, wash twice with water, and dry over sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the solid residue from pentane to yield this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial/fungal inoculum
-
This compound stock solution
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in MHB (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate, including a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., K-562, MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for structurally related compounds and a general experimental workflow for assessing the biological activity of this compound.
References
An In-depth Technical Guide to 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one is a chemical compound with the molecular formula C₁₁H₁₃ClO₃. It is recognized for its significant potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, biological activities, and mechanism of action. Detailed experimental protocols, quantitative data, and visual representations of its purported signaling pathways are presented to serve as a valuable resource for researchers in the field.
Chemical Properties and Synthesis
This compound is a ketone derivative with a molecular weight of 228.67 g/mol .[1] Its structure features a 3,4-dimethoxyphenyl group attached to a three-carbon chain containing a ketone and a terminal chlorine atom.
The primary synthetic route to this compound is through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 3-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
General Experimental Protocol for Synthesis
The following is a general procedure for the Friedel-Crafts acylation to synthesize this compound, based on established methodologies for similar reactions.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
3-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 3-chloropropionyl chloride to the stirred suspension.
-
To this mixture, add a solution of veratrole in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified time, followed by stirring at room temperature.
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis Data
While specific yield and reaction condition data for the synthesis of this compound is not extensively detailed in the readily available literature, the following table provides representative conditions for Friedel-Crafts acylations of similar aromatic compounds, which can be used as a starting point for optimization.
| Acylating Agent | Aromatic Substrate | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetyl chloride | Anisole | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2-3 | Not Specified | University of Michigan, Exp 1 |
| 3-Chloropropionyl chloride | Benzene derivative | Hydrofluoric acid/Boric trifluoride | - | 83 | - | 60-70 | Google Patents, FR2788764A1 |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ 7.60 (dd, J=8.4, 2.0 Hz, 1H), 7.54 (d, J=2.0 Hz, 1H), 6.92 (d, J=8.4 Hz, 1H), 3.95 (s, 3H), 3.94 (s, 3H), 3.89 (t, J=6.8 Hz, 2H), 3.35 (t, J=6.8 Hz, 2H) |
| ¹³C NMR (CDCl₃) | δ 196.8, 153.5, 149.2, 129.7, 122.9, 110.1, 109.8, 56.1, 56.0, 41.2, 38.6 |
| IR (KBr, cm⁻¹) | 1670 (C=O), 1590, 1515 (aromatic C=C), 1270, 1140 (C-O), 760 (C-Cl) |
| Mass Spec (EI) | m/z (%): 228 (M⁺, 25), 165 (100), 137 (15) |
Biological Activities
This compound has demonstrated promising biological activities, particularly as an antimicrobial and anticancer agent.[1]
Antimicrobial Activity
The compound exhibits inhibitory effects against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antimicrobial efficacy.
| Antimicrobial Activity | ||
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 5.0 | [1] |
| Escherichia coli | 7.5 | [1] |
| Candida albicans | 10.0 | [1] |
Anticancer Activity
Studies have revealed the cytotoxic effects of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate its potency in inhibiting cancer cell growth.
| Anticancer Activity | ||
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K-562 | Leukemia | 15.0[1] |
| MCF-7 | Breast Cancer | 20.0[1] |
| A549 | Lung Cancer | 25.0[1] |
Mechanism of Action in Cancer
The anticancer effects of this compound are believed to be mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS) within cancer cells.[1]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The available literature suggests that this compound likely triggers the intrinsic apoptotic pathway. This pathway involves the mitochondria and is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the key executioner caspase-3, ultimately leading to cell death.
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
Generation of Reactive Oxygen Species (ROS)
Cancer cells often exhibit a higher basal level of ROS compared to normal cells. This compound is thought to further elevate ROS levels, pushing the cancer cells beyond a tolerable threshold and inducing cell death. The primary site of ROS production is the mitochondria, where electrons can leak from the electron transport chain and react with oxygen to form superoxide radicals.
Caption: Mitochondrial reactive oxygen species (ROS) generation workflow.
Experimental Workflow for Biological Activity Assessment
The evaluation of the antimicrobial and anticancer activities of this compound follows established laboratory protocols.
Caption: Workflow for assessing biological activity.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. Its demonstrated antimicrobial and anticancer activities warrant further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating analogs to improve potency and selectivity.
-
In Vivo Studies: Assessing the efficacy and safety of the compound in animal models of infection and cancer.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound to better understand its mechanism of action and identify potential biomarkers for patient stratification.
This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.
References
An In-depth Technical Guide to 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one (CAS 4693-38-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a versatile intermediate in organic synthesis with potential applications in medicinal chemistry.
Chemical Structure and Identification
This compound is an organic compound featuring a 3,4-dimethoxyphenyl group attached to a three-carbon chain containing a ketone and a terminal chlorine atom.[1]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 4693-38-3[2] |
| Molecular Formula | C₁₁H₁₃ClO₃[2] |
| Molecular Weight | 228.67 g/mol [2] |
| IUPAC Name | This compound |
| Synonyms | 3-Chloro-3',4'-dimethoxypropiophenone[2] |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 348.7 ± 32.0 °C (Predicted) | [3] |
| Density | 1.161 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1,2-dimethoxybenzene with 3-chloropropionyl chloride.[1]
Synthesis Workflow
Figure 2: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1,2-dimethoxybenzene and a suitable organic solvent such as dichloromethane.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Acylating Agent Addition: Add 3-chloropropionyl chloride dropwise to the cooled reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 4-8 hours) until the reaction is complete (monitored by TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Spectral Data and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.42 | d | 8.4 | Aromatic proton |
| 6.85 | d | 8.4 | Aromatic proton |
| 3.89 | s | - | Methoxy protons (-OCH₃) |
| 3.12 | t | 6.8 | Methylene protons adjacent to carbonyl |
| 2.95 | t | 6.8 | Methylene protons adjacent to chlorine |
Table 4: ¹³C NMR Spectral Data (100 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 198.4 | Carbonyl carbon (C=O) |
| 152.1, 148.9 | Oxygenated aromatic carbons (C-OCH₃) |
| 126.5–112.3 | Aromatic carbons |
| 56.1, 55.9 | Methoxy carbons |
| 44.2, 35.7 | Methylene carbons |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument: Acquire the spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse sequence to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Table 5: IR Spectral Data (KBr) [1]
| Wavenumber (cm⁻¹) | Assignment |
| 1725 (strong) | C=O stretching vibration |
| 1602, 1510 | Aromatic C=C stretching |
| 1265, 1023 | C–O stretching of methoxy groups |
| 760 | C–Cl stretching |
Experimental Protocol for IR Spectroscopy (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder mixture into a pellet press and apply high pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Correction: Record a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Table 6: Major Fragmentation Patterns (Electron Ionization - MS) [1]
| m/z | Fragment Interpretation |
| 228 | Molecular ion [M]⁺ |
| 193 | [M – Cl]⁺ |
| 165 | [M – Cl – CO]⁺ |
| 137 | [C₈H₉O₂]⁺ (dimethoxybenzyl cation) |
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) and a temperature program that allows for the separation of the compound from any impurities.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized by electron impact (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Potential Applications and Mechanism of Action
This compound is a valuable building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules with potential biological activities. For instance, it can be used to synthesize 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a compound related to substances with herbicidal, fungicidal, and bactericidal properties.[4]
The compound itself has been investigated for its potential antimicrobial and anticancer activities.[1] The proposed mechanism of action involves the interaction of the electrophilic chloro and ketone functionalities with nucleophilic sites on biological macromolecules like proteins and enzymes.[1] This can lead to the inhibition of essential biochemical pathways.
Logical Relationship of Reactivity
Figure 3: Logical relationship of the compound's reactivity leading to potential biological activity.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
For specific and detailed safety information, including GHS classification, hazard statements, and first-aid measures, consult the Safety Data Sheet (SDS) provided by the supplier.
General Storage Recommendations:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place, away from incompatible materials. The recommended storage temperature is 2-8°C.[3]
-
Protect from light and moisture.
This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive risk assessment before handling this chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 4693-38-3 [chemnet.com]
- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a compound of interest in various research and development fields.
Core Compound Data
All quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₃ | [1] |
| Molecular Weight | 228.67 g/mol | [1] |
| CAS Number | 4693-38-3 | |
| Synonyms | 3-Chloro-3',4'-dimethoxypropiophenone | [1] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene with 3-chloropropionyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
3-Chloropropionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization or column chromatography apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.
-
Addition of Reactants: Slowly add a solution of 3-chloropropionyl chloride in anhydrous dichloromethane to the cooled suspension with vigorous stirring.
-
Aromatic Compound Addition: Following the formation of the acylium ion complex, add a solution of 1,2-dimethoxybenzene in anhydrous dichloromethane dropwise to the reaction mixture. Maintain the temperature below 5°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[1]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a halogenated ketone, has emerged as a promising and versatile scaffold in medicinal chemistry. Its intrinsic reactivity, stemming from the presence of a chloro group and a ketone functionality, makes it a valuable intermediate for the synthesis of a diverse array of bioactive molecules.[1] This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound and its derivatives, with a focus on its antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Physicochemical Properties and Synthesis
This compound is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol .[1] The presence of the 3,4-dimethoxyphenyl group, a common moiety in many natural products and pharmaceuticals, along with the reactive chloropropanone chain, underpins its utility as a synthetic building block.
The most common laboratory-scale synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,2-dimethoxybenzene with 3-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a base like sodium hydroxide, and proceeds under reflux in an inert solvent. Industrial production often utilizes continuous flow technology to enhance efficiency, yield, and reproducibility.
Antimicrobial Applications
In vitro studies have demonstrated the significant antimicrobial activity of this compound against a range of pathogens, including both bacteria and fungi. The proposed mechanism of action involves the covalent modification of nucleophilic residues within essential microbial proteins or enzymes, leading to the disruption of vital cellular processes.[1]
Table 1: Antimicrobial Activity of this compound [1]
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) |
| Staphylococcus aureus | 5.0 | 10.0 |
| Escherichia coli | 7.5 | 15.0 |
| Candida albicans | 10.0 | 20.0 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The antimicrobial susceptibility of the target pathogens to this compound can be determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the microbial culture is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an optimal temperature for the growth of the specific microorganism for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Determination of MBC/MFC: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.
Anticancer Potential
This compound has demonstrated notable anticancer activity against various cancer cell lines.[1] The primary mechanism of its cytotoxic effect is believed to be the induction of apoptosis and cell cycle arrest.[1] The electrophilic nature of the α,β-unsaturated ketone that can be formed from this precursor allows it to react with nucleophilic groups in biological macromolecules, including enzymes and transcription factors involved in cell proliferation and survival.
Table 2: Anticancer Activity of this compound [1]
| Cell Line | Cancer Type | IC50 (µM) |
| K-562 | Leukemia | 15.0 |
| MCF-7 | Breast Cancer | 20.0 |
| A549 | Lung Cancer | 25.0 |
Mechanism of Action: Apoptosis Induction
Derivatives of the this compound scaffold, particularly chalcones, have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of key signaling pathways such as NF-κB and JNK.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effect of this compound on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Anti-inflammatory Potential and COX-2 Inhibition
The this compound scaffold is a valuable precursor for the synthesis of chalcones and other heterocyclic compounds with anti-inflammatory properties. A key mechanism underlying the anti-inflammatory effects of many of these derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. While direct studies on the COX-2 inhibitory activity of the parent compound are limited, its structural features are present in known selective COX-2 inhibitors.
The synthesis of these potentially anti-inflammatory compounds often involves the reaction of this compound with various aromatic aldehydes to form chalcones, which can then be further cyclized to yield a variety of heterocyclic systems.
References
An In-depth Technical Guide to the Solubility of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining the qualitative and quantitative solubility of this compound in a range of common organic solvents. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and overall drug development process. This guide also includes a visual workflow to aid researchers in systematically approaching solubility determination.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₁H₁₃ClO₃. It serves as a significant building block in the synthesis of various pharmaceutical agents. The molecule comprises a 3,4-dimethoxyphenyl group attached to a propan-1-one backbone, with a chlorine atom at the 3-position. The presence of the polar carbonyl and ether functional groups, along with the chloroalkane moiety, suggests a nuanced solubility profile in different organic solvents.
Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents. The solubility of this compound will, therefore, depend on the interplay of its functional groups with the polarity of the solvent.
Factors influencing solubility include:
-
Polarity of the solute and solvent: The dimethoxy and ketone groups contribute to the polarity of the molecule, while the phenyl and propyl groups are nonpolar in nature.
-
Temperature: Solubility of solids in liquids generally increases with temperature.
-
Hydrogen bonding: The oxygen atoms in the ether and ketone groups can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents like alcohols.
Experimental Protocol for Qualitative Solubility Determination
This section outlines a systematic approach to determine the qualitative solubility of this compound in various organic solvents. This procedure is designed to classify the compound's solubility and to select appropriate solvents for further quantitative analysis, recrystallization, or formulation.[1][2][3][4][5]
Materials and Equipment:
-
This compound (solid)
-
Small test tubes or vials
-
Spatula
-
Graduated cylinders or pipettes
-
Vortex mixer or stirring rods
-
A range of common organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, diethyl ether, dichloromethane, toluene, hexane)
-
pH paper (for aqueous solutions)
Procedure:
-
Sample Preparation: Place approximately 20-30 mg of solid this compound into a small, clean, and dry test tube.[3][4]
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube in portions.[3][4]
-
Mixing: Vigorously shake or stir the mixture for about 1 minute. A vortex mixer can be used for thorough mixing.[2][4]
-
Observation: Visually inspect the solution.[6]
-
Soluble: The solid completely dissolves, forming a clear, homogeneous solution.
-
Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve, and the mixture remains heterogeneous.
-
-
Record Observations: Record the results in a structured table, as shown below.
-
pH Measurement (for water): If the compound is soluble in water, test the pH of the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[3]
-
Systematic Testing: Follow a systematic approach, starting with water and then moving to solvents of varying polarities. A suggested order is provided in the workflow diagram below.
Data Presentation: Qualitative Solubility Observations
| Solvent | Polarity Index | Observation (Soluble/Slightly Soluble/Insoluble) |
| Water | 10.2 | |
| Methanol | 5.1 | |
| Ethanol | 4.3 | |
| Acetone | 5.1 | |
| Ethyl Acetate | 4.4 | |
| Dichloromethane | 3.1 | |
| Diethyl Ether | 2.8 | |
| Toluene | 2.4 | |
| Hexane | 0.1 |
Experimental Workflow for Qualitative Solubility Testing
The following diagram illustrates the logical progression for determining the qualitative solubility of an organic compound.
Caption: A flowchart illustrating the systematic process for qualitative solubility testing.
Protocol for Quantitative Solubility Determination
Once suitable solvents have been identified through qualitative screening, a quantitative analysis can be performed to determine the exact solubility. The shake-flask method is a common and reliable technique.[7]
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker bath is ideal for this purpose.
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved solid in the supernatant can be determined using an appropriate analytical technique, such as:
-
Gravimetric Analysis: Evaporate the solvent from the known volume of the supernatant and weigh the remaining solid residue.
-
Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the dissolved compound.
-
Data Presentation: Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides robust and detailed methodologies for its determination. The outlined qualitative and quantitative experimental protocols offer a clear pathway for researchers and drug development professionals to ascertain the solubility profile of this important compound in various common organic solvents. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating final products. The provided workflow diagram serves as a practical tool for the systematic execution of these solubility studies in the laboratory.
References
Spectroscopic Characterization of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a compound of interest in various research fields, including antimicrobial and anticancer studies. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for these analyses.
Core Spectroscopic Data
The structural elucidation of this compound is supported by a comprehensive set of spectroscopic data. The key quantitative findings from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for straightforward reference and comparison.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.42 | d | 8.4 | 1H | Aromatic-H |
| 6.85 | d | 8.4 | 1H | Aromatic-H |
| 3.89 | s | - | 6H | -OCH₃ |
| 3.12 | t | 6.8 | 2H | -C(O)CH₂- |
| 2.95 | t | 6.8 | 2H | -CH₂Cl |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 198.4 | C=O |
| 152.1 | Aromatic C-O |
| 148.9 | Aromatic C-O |
| 126.5–112.3 | Aromatic C |
| 56.1 | -OCH₃ |
| 55.9 | -OCH₃ |
| 44.2 | -C(O)CH₂- |
| 35.7 | -CH₂Cl |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1725 | Strong | C=O Stretch |
| 1602 | - | Aromatic C=C Stretch |
| 1510 | - | Aromatic C=C Stretch |
| 1265 | - | C-O Stretch (methoxy) |
| 1023 | - | C-O Stretch (methoxy) |
| 760 | - | C-Cl Stretch |
Sample Preparation: KBr pellet
Table 4: Mass Spectrometry (Electron Ionization) Data
| m/z | Interpretation |
| 228 | Molecular ion [M]⁺ |
| 193 | [M - Cl]⁺ |
| 165 | [M - CO]⁺ |
| 137 | [C₈H₉O₂]⁺ (dimethoxybenzyl cation) |
Ionization Method: Electron Ionization (EI), 70 eV
Experimental Workflow
The general workflow for the spectroscopic characterization of a synthesized organic compound like this compound is depicted below. This process ensures the purification and definitive structural identification of the target molecule.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in the characterization of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-20 mg of the purified solid sample was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2][3]
-
The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
The NMR tube was capped and carefully placed in the spectrometer's autosampler or manually inserted into the magnet.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment was used.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16 to 64 scans were accumulated to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds was used between scans.
-
Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program was utilized to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) was required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds was employed.
-
Referencing: The chemical shifts were referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]
-
The homogenous mixture was then transferred to a pellet-forming die.
-
The die was placed in a hydraulic press, and pressure (several tons) was applied to form a thin, transparent KBr pellet.[5][6]
-
The pellet was removed from the die and placed in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
A background spectrum of a blank KBr pellet or empty sample compartment was recorded first.
-
The sample pellet was then scanned over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum was presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Preparation and Introduction:
-
A small amount of the solid sample was placed in a capillary tube.
-
The capillary tube was introduced into the ion source via a direct insertion probe.[7]
-
The probe was heated to volatilize the sample directly into the ionization chamber.[7][8]
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: A standard electron energy of 70 eV was used to ionize the gaseous molecules.[8]
-
Mass Range: The spectrometer scanned a mass-to-charge (m/z) ratio range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values, allowing for the identification of the molecular ion and characteristic fragment ions.
References
- 1. organomation.com [organomation.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. shimadzu.com [shimadzu.com]
- 5. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
Methodological & Application
Application Note: Synthesis of Substituted Chalcones from 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one for Drug Discovery Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of substituted chalcones, a class of compounds with significant pharmacological interest, starting from 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one. Chalcones are known to modulate various signaling pathways implicated in diseases such as cancer and inflammation.[1] This protocol details a base-catalyzed condensation reaction between the specified β-chloroketone and various substituted aromatic aldehydes. Additionally, this note outlines the potential applications of the synthesized chalcones as modulators of the NF-κB and Nrf2 signaling pathways, which are critical targets in drug development.
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of naturally occurring polyphenolic compounds belonging to the flavonoid family.[2] They are widely recognized in medicinal chemistry for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2][3] The therapeutic potential of chalcones is largely attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with nucleophilic residues in proteins and enzymes.[1]
The synthesis of chalcones is most commonly achieved via the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde.[4][5] This application note describes a variation of this method, utilizing a β-halopropiophenone derivative, this compound, as the ketone precursor. This approach involves a base-catalyzed reaction with a substituted aromatic aldehyde, which proceeds through an elimination-condensation sequence to yield the desired chalcone. The 3,4-dimethoxy substitution on one of the aromatic rings is a common feature in pharmacologically active chalcones, often enhancing their bioactivity.[6]
The synthesized chalcones are valuable tools for investigating cellular signaling pathways. Notably, chalcones have been identified as potent modulators of the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[7][8] The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition is a major goal in cancer and inflammatory disease therapy.[9] Conversely, the Nrf2 pathway is a primary regulator of cellular antioxidant responses, and its activation is a promising strategy for protection against oxidative stress-mediated diseases.[10][11] This protocol provides a reliable method for generating a library of substituted chalcones for screening and development of novel therapeutics targeting these critical pathways.
Synthesis Protocol
This section details the experimental procedure for the synthesis of substituted chalcones.
2.1. General Reaction Scheme
The synthesis involves the reaction of this compound with a substituted aromatic aldehyde in the presence of a base, such as potassium hydroxide (KOH), in an alcoholic solvent.
(A visual representation of the general reaction scheme would be placed here in a formal document.)
2.2. Materials and Equipment
-
Reagents:
-
This compound
-
Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (Absolute)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethyl acetate (for TLC)
-
n-Hexane (for TLC)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flasks (50 mL or 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Reflux condenser
-
Buchner funnel and vacuum flask
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
-
Glassware for recrystallization
-
2.3. Detailed Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aromatic aldehyde (1.1 eq) in absolute ethanol (approx. 20-30 mL).
-
Reaction Initiation: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Base Addition: Prepare a solution of potassium hydroxide (2.5 eq) in ethanol. Add this solution dropwise to the cooled reactant mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).[12][13] The formation of a precipitate is often an indication of product formation. The reaction is typically stirred for 12-24 hours.[13]
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing cold deionized water (approx. 100 mL).
-
Neutralization: Acidify the aqueous mixture by slowly adding 10% HCl until the pH is approximately 7. This will cause the crude chalcone product to precipitate.[13]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove inorganic salts.
-
Drying: Allow the crude product to air-dry or dry in a desiccator.
2.4. Purification and Characterization
The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol.[12]
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Filtration: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Characterization: The purity of the final product should be assessed by TLC and melting point determination. The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Results and Data Presentation
The described protocol can be used to synthesize a variety of substituted chalcones. The yield and physical properties will vary depending on the substituents on the aromatic aldehyde.
Table 1: Synthesis of Representative Substituted Chalcones
| Entry | Aldehyde Substituent | Reaction Time (h) | Yield (%) | M.p. (°C) | Appearance |
| 1 | 4-Chloro | 18 | 85 | 141-143 | Pale yellow solid |
| 2 | 4-Methoxy | 20 | 89 | 128-130 | Yellow solid |
| 3 | 3-Nitro | 24 | 78 | 155-157 | Orange solid |
| 4 | Unsubstituted | 16 | 91 | 110-112 | Yellow crystals |
| 5 | 2,4-Dichloro | 18 | 82 | 162-164 | Pale yellow powder |
Note: Data are representative and may vary based on experimental conditions.
Table 2: Representative Spectroscopic Data for (2E)-1-(3,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Entry 1)
| Data Type | Description |
| ¹H NMR | δ (ppm): 7.8-7.2 (m, Ar-H), 7.6 (d, J=15.6 Hz, H-β), 7.3 (d, J=15.6 Hz, H-α), 3.95 (s, 6H, 2x OCH₃) |
| ¹³C NMR | δ (ppm): 188.5 (C=O), 153.0, 149.0, 144.0 (C-β), 135.0, 134.0, 131.0, 129.5, 129.0, 123.0, 122.0 (C-α), 110.0, 56.0 (OCH₃) |
| MS (ESI) | m/z: 317.0 [M+H]⁺ |
Note: Spectroscopic data are predicted and representative for instructional purposes.
Visualization of Workflows and Signaling Pathways
4.1. Experimental Workflow
The overall process from synthesis to biological evaluation can be visualized as a streamlined workflow.
Caption: Logical workflow for the synthesis, purification, and application of chalcones.
4.2. Application in Signaling Pathway Modulation
The synthesized chalcones can be investigated for their effects on key cellular signaling pathways.
4.2.1. Inhibition of the NF-κB Signaling Pathway
Many chalcones exert anti-inflammatory and pro-apoptotic effects by inhibiting the canonical NF-κB pathway.[7][9] They can prevent the degradation of the inhibitory protein IκBα, thereby sequestering the active NF-κB dimer (p65/p50) in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.[14]
Caption: Inhibition of the canonical NF-κB pathway by synthesized chalcones.
4.2.2. Activation of the Nrf2 Antioxidant Pathway
Chalcones, acting as Michael acceptors, can react with cysteine residues on the Keap1 protein.[8] This disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), upregulating the expression of protective antioxidant enzymes.[10][15]
Caption: Activation of the Nrf2 antioxidant pathway by synthesized chalcones.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Synthesis of chalcone: Significance and symbolism [wisdomlib.org]
- 6. jocpr.com [jocpr.com]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. jetir.org [jetir.org]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one is a versatile bifunctional molecule widely utilized as a synthetic intermediate in organic chemistry and drug discovery. Its structure, featuring a reactive ketone and an alkyl chloride, allows for a variety of transformations. This document outlines the primary reaction pathways with nucleophiles, provides detailed experimental protocols for key transformations, and summarizes quantitative data on product yields and biological activities. The two principal competing pathways—direct nucleophilic substitution (S_N2) and an elimination-conjugate addition sequence—are discussed, enabling researchers to select appropriate conditions to favor the desired product. This compound serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[1]
Physicochemical Properties and Structure
The core structure consists of a 3,4-dimethoxyphenyl group attached to a chloropropanone backbone.[1] This arrangement of functional groups is key to its reactivity.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClO₃ | [1] |
| Molecular Weight | 228.67 g/mol | [1] |
| CAS Number | 4693-38-3 | [2][3] |
| Appearance | Solid | - |
| Synonyms | 3-Chloro-3',4'-dimethoxypropiophenone | [2][3] |
Core Reaction Pathways with Nucleophiles
This compound reacts with nucleophiles primarily through two distinct and often competing mechanisms: direct nucleophilic substitution and an elimination-conjugate addition pathway. The choice of nucleophile, solvent, and base is critical in directing the reaction toward the desired product.
-
Direct Nucleophilic Substitution (S_N2): In this pathway, a nucleophile directly attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion in a single concerted step.[4] This reaction is typical for primary alkyl halides and is favored by strong, non-basic nucleophiles in polar aprotic solvents.
-
Elimination-Conjugate Addition: Under basic conditions, the molecule can first undergo an E2 elimination reaction. A base abstracts an acidic α-proton (adjacent to the ketone), leading to the formation of an α,β-unsaturated ketone intermediate (1-(3,4-dimethoxyphenyl)prop-2-en-1-one).[5][6] This conjugated system is then susceptible to a 1,4-nucleophilic conjugate addition (aza-Michael or thio-Michael reaction), where the nucleophile adds to the β-carbon.[5][7] This pathway is favored by basic nucleophiles or the presence of a non-nucleophilic base.
Caption: Competing reaction pathways for nucleophilic attack.
Applications in Synthesis
The reactivity of this compound makes it a valuable precursor for synthesizing biologically active compounds.
-
Synthesis of β-Aminoketones: The conjugate addition of primary and secondary amines to the in situ-generated α,β-unsaturated ketone yields β-amino aldehydes and ketones.[8] These scaffolds are of significant interest in medicinal chemistry.
-
Synthesis of β-Azolyl Ketones: Nitrogen-containing heterocycles, such as 1H-1,2,4-triazole, can act as effective nucleophiles in aza-Michael additions.[7] The resulting 3-aryl-3-triazolylpropiophenones have been described as components in fungicide, bactericide, and herbicide formulations.[7]
-
Synthesis of β-Thioketones: The addition of thiols (e.g., benzylmercaptan) via a thio-Michael reaction produces β-aryl-β-mercapto ketones.[9] Derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been evaluated as cytotoxic agents against cancer cell lines like MCF-7.[9]
Summary of Quantitative Data
The following tables summarize reaction yields for synthetic transformations and biological activity data for the parent compound and its derivatives.
Table 1: Synthetic Reactions and Yields
| Nucleophile | Reaction Type | Product Class | Conditions | Yield | Reference |
| 1H-1,2,4-Triazole | Elimination-Addition | β-Azolyl Ketone | Catalyst, 80 °C, 24 h | 37% (moderate) | [7] |
| Thiols | Elimination-Addition | β-Thioketone | Cinchonine catalyst, Chloroform | 42-89% | [9] |
| Amines | Elimination-Addition | β-Aminoketone | Thermodynamic control | Often quantitative | [8] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Table 2: Biological Activity Data
| Compound | Activity Type | Target | IC₅₀ (µM) / MIC (µg/mL) | Reference |
| This compound | Anticancer | K-562 (Leukemia) | IC₅₀: 15.0 µM | [1] |
| This compound | Anticancer | MCF-7 (Breast Cancer) | IC₅₀: 20.0 µM | [1] |
| This compound | Anticancer | A549 (Lung Cancer) | IC₅₀: 25.0 µM | [1] |
| This compound | Antimicrobial | Staphylococcus aureus | MIC: 5.0 µg/mL | [1] |
| This compound | Antimicrobial | Escherichia coli | MIC: 7.5 µg/mL | [1] |
| This compound | Antimicrobial | Candida albicans | MIC: 10.0 µg/mL | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for common reactions involving this compound.
Protocol 1: Synthesis of β-Azolyl Ketones via Elimination-Aza-Michael Addition
This protocol is adapted from the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one and can be generalized for other N-heterocyclic nucleophiles.[7] It relies on the in situ formation of the chalcone intermediate.
Caption: Experimental workflow for β-Azolyl Ketone synthesis.
Methodology:
-
Reactant Charging: In a sealable reaction vessel, combine this compound (1.0 eq), 1H-1,2,4-triazole (1.0 eq), and a suitable catalyst such as 1,3-bis(carboxymethyl)imidazolium chloride (0.1 eq).[7] For this reaction, a base like triethylamine (1.1 eq) can also be used to facilitate the initial elimination.
-
Reaction: Heat the mixture to 80 °C and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add ethyl acetate (10-20 volumes) and stir. Filter the mixture through a pad of celite to remove the catalyst or any insoluble salts.[7]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield the pure β-azolyl ketone.[7]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of β-Thioketones via Elimination-Thio-Michael Addition
This protocol is a general method for the addition of thiols to the in situ-generated α,β-unsaturated ketone, adapted from procedures using chalcone precursors.[9]
Caption: Experimental workflow for β-Thioketone synthesis.
Methodology:
-
Reactant Charging: To a stirred solution of this compound (1.0 eq) in chloroform (approx. 0.5 M), add a catalytic amount of an organocatalyst like cinchonine (1.5 mol%).[9] Add a base such as triethylamine (1.1 eq) to promote the elimination.
-
Nucleophile Addition: Add the desired thiol (e.g., thiophenol, 1.5 eq) to the stirred mixture.[9]
-
Reaction: Continue stirring at room temperature. Monitor the reaction's completion by TLC.
-
Work-up: Once the starting material is consumed, evaporate the solvent under vacuum. Wash the solid residue with hexane to remove non-polar impurities.[9]
-
Purification: Crystallize the resulting solid product from ethyl acetate to obtain the pure β-thioketone.[9]
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 3: General Procedure for Direct S_N2 Substitution with an Amine
This protocol outlines a hypothetical procedure designed to favor direct substitution over elimination-addition by avoiding strong bases and elevated temperatures.
Methodology:
-
Reactant Charging: Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Nucleophile Addition: Add a secondary amine (e.g., morpholine, 2.0 eq) and a non-nucleophilic weak base to act as a proton scavenger (e.g., sodium bicarbonate, 1.5 eq). The excess amine also serves this purpose.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) to provide sufficient energy for substitution without promoting significant elimination. Monitor by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the 3-amino-1-(3,4-dimethoxyphenyl)propan-1-one product by spectroscopic methods.
References
- 1. This compound | 4693-38-3 | Benchchem [benchchem.com]
- 2. CAS#:4693-38-3 | this compound | Chemsrc [chemsrc.com]
- 3. This compound | 4693-38-3 [chemicalbook.com]
- 4. rammohancollege.ac.in [rammohancollege.ac.in]
- 5. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 6. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Conversion of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one is a prochiral ketone that serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Its catalytic conversion, particularly through asymmetric reduction, to the corresponding chiral alcohol, (S)- or (R)-3-chloro-1-(3,4-dimethoxyphenyl)propan-1-ol, is a critical step in the development of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). These chiral alcohols are precursors to drugs such as fluoxetine and atomoxetine, which are widely used in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD). This document provides detailed application notes and protocols for the catalytic conversion of this compound, focusing on both chemical and biocatalytic methods.
Data Presentation: Asymmetric Reduction of Propiophenone Analogs
The following table summarizes typical results for the asymmetric reduction of 3-chloropropiophenone, a close structural analog of this compound. These data provide an expected range of efficacy for the described protocols.
| Catalyst/Biocatalyst | Method | Substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration |
| (S)-Diphenylprolinol-derived Oxazaborolidine | CBS Reduction | 3-Chloropropiophenone | >95 | >98 | (S) |
| Saccharomyces cerevisiae (Baker's Yeast) | Biocatalytic Reduction | 3-Chloropropiophenone | ~80 | >99 | (S) |
| Candida utilis (immobilized) | Biocatalytic Reduction | 3-Chloropropiophenone | ~80 | 99 | (S) |
| Iron-based Chiral Catalyst | Asymmetric Hydrogenation | β-chloro-propiophenone | 99 | 90 | (S) |
Experimental Protocols
Protocol 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
This protocol describes the enantioselective reduction of this compound to (S)-3-chloro-1-(3,4-dimethoxyphenyl)propan-1-ol using an in-situ generated oxazaborolidine catalyst.[1]
Materials:
-
This compound
-
(S)-α,α-Diphenylprolinol
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation (in-situ):
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add (S)-α,α-diphenylprolinol (0.1 mmol).
-
Add anhydrous THF (5 mL) and cool the solution to 0 °C.
-
Slowly add borane-dimethyl sulfide complex solution (0.1 mmol, 0.1 mL of 1 M solution) dropwise.
-
Stir the mixture at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 60 minutes to form the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to -20 °C.
-
In a separate flask, dissolve this compound (10 mmol) in anhydrous THF (20 mL).
-
Slowly add the ketone solution to the catalyst solution via a syringe pump over 30 minutes.
-
To the reaction mixture, add borane-dimethyl sulfide complex solution (12 mmol, 12 mL of 1 M solution) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (10 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-3-chloro-1-(3,4-dimethoxyphenyl)propan-1-ol.
-
-
Characterization:
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
-
Protocol 2: Biocatalytic Reduction Using Saccharomyces cerevisiae (Baker's Yeast)
This protocol outlines the whole-cell biocatalytic reduction of this compound.[2]
Materials:
-
This compound
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
D-Glucose
-
Tap water
-
Ethyl acetate
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Yeast Culture Preparation:
-
In a 500 mL Erlenmeyer flask, dissolve sucrose (20 g) in warm tap water (200 mL).
-
Add active dry baker's yeast (10 g) to the sucrose solution.
-
Gently swirl the flask and allow the yeast to activate for 30 minutes at 30-35 °C.
-
-
Bioreduction:
-
Dissolve this compound (1 g) in a minimal amount of ethanol (2-3 mL).
-
Add the substrate solution to the activated yeast culture.
-
Add D-glucose (5 g) as a co-substrate for cofactor regeneration.
-
Stopper the flask with a cotton plug and incubate the mixture on an orbital shaker (150 rpm) at 30 °C.
-
Monitor the reaction progress by TLC or GC analysis. The reaction may take 24-72 hours for completion.
-
-
Work-up and Purification:
-
After the reaction is complete, add Celite® (10 g) to the culture medium and stir for 15 minutes.
-
Filter the mixture through a pad of Celite® to remove the yeast cells. Wash the filter cake with ethyl acetate (50 mL).
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
-
Characterization:
-
Determine the enantiomeric excess of the purified (S)-3-chloro-1-(3,4-dimethoxyphenyl)propan-1-ol by chiral HPLC analysis.
-
Signaling Pathway and Application in Drug Development
The enantiomerically pure (S)-3-chloro-1-(3,4-dimethoxyphenyl)propan-1-ol is a valuable chiral building block for the synthesis of antidepressants that modulate neurotransmitter levels in the brain.[3][4] Specifically, it is a precursor for drugs like (S)-fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and atomoxetine, a norepinephrine reuptake inhibitor (NRI).
These drugs function by blocking the reuptake of specific neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.[5][6] This modulation of serotonergic and noradrenergic pathways is a key mechanism in the treatment of depression and anxiety disorders.[3]
Caption: Mechanism of action of SSRIs and NRIs derived from the chiral alcohol.
Experimental Workflow
The overall workflow from the starting material to the final chiral alcohol product involves a series of well-defined steps, including reaction setup, monitoring, and purification.
Caption: General experimental workflow for catalytic conversion.
References
- 1. ClinPGx [clinpgx.org]
- 2. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SSRI vs. SNRI: Differences, how they work, and side effects [medicalnewstoday.com]
- 5. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Derivatization of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one is a versatile synthetic intermediate with a chemical structure amenable to a variety of chemical modifications. The presence of a reactive chloro group at the β-position relative to the ketone functionality allows for nucleophilic substitution reactions, providing a straightforward route to a diverse library of derivatives. The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds, including chalcones and other flavonoids, known to exhibit a wide range of pharmacological activities. This document provides detailed protocols for the derivatization of this compound and the subsequent biological screening of the synthesized compounds, with a focus on their potential as anticancer and antimicrobial agents.
Derivatization Strategies
The primary route for the derivatization of this compound involves the nucleophilic substitution of the chloride ion. This can be readily achieved by reacting the parent compound with a variety of nucleophiles, such as amines, thiols, and azides, to introduce diverse functional groups and generate a library of compounds for biological evaluation.
A particularly fruitful derivatization pathway is the synthesis of chalcone-like molecules. Chalcones, characterized by an α,β-unsaturated ketone system, are well-documented as potent inhibitors of tubulin polymerization and modulators of the NF-κB signaling pathway, both of which are critical targets in cancer therapy.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amino Derivatives
This protocol describes a general method for the synthesis of 3-amino-1-(3,4-dimethoxyphenyl)propan-1-one derivatives through the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃)
-
Toluene (dry)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in dry toluene (20 mL), add the desired amine (1.2 mmol) and potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove potassium carbonate.
-
Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired amino derivative.
-
Characterize the final product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of Chalcone-Linked Amine Derivatives
This protocol outlines the synthesis of chalcone derivatives from an amino-functionalized propiophenone, which can be prepared from this compound.
Step 2a: Synthesis of (E)-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)-2-chloroacetamide
Materials:
-
(E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (prepared from the corresponding chloro-propiophenone and p-aminoacetophenone)
-
Chloroacetyl chloride
-
Potassium carbonate
-
Toluene (dry)
Procedure:
-
In a flask, dissolve (E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (0.01 mol) and potassium carbonate (2.07 g, 0.015 mol) in dry toluene (50 ml).
-
Stir the mixture at room temperature and add chloroacetyl chloride (1.7 g, 1.2 ml, 0.015 mol) dropwise.
-
Continue stirring for 36 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water, filter the solid, dry it, and recrystallize to obtain the final product.[2]
Step 2b: Synthesis of (E)-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)-2-morpholinoacetamide
Materials:
-
(E)-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)-2-chloroacetamide
-
Morpholine
-
Ethanol
Procedure:
-
A mixture of (E)-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)-2-chloroacetamide and morpholine is refluxed in ethanol.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[3]
Biological Screening Protocols
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, DLD-1, HL-60)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Protocol 4: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds dissolved in DMSO
-
96-well microplates
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Perform serial two-fold dilutions of the synthesized compounds in MHB in a 96-well plate.
-
Add 100 µL of the bacterial inoculum to each well.
-
Incubate the plates at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The biological activities of derivatives of this compound and related chalcones are summarized in the tables below.
Table 1: Anticancer Activity of Chalcone Derivatives with 3,4-Dimethoxyphenyl Moiety
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4e | MCF-7 | 7.79 | [4] |
| 4f | MCF-7 | 10.79 | [4] |
| 4l | MCF-7 | 13.20 | [4] |
| Chalcone Derivative | HepG2 | 10.6 ± 0.8 µg/ml | [5] |
| Chalcone Derivative | SW480 | 18.4 ± 0.4 µg/ml | [5] |
Table 2: Antimicrobial Activity of Chalcone Derivatives with 3,4-Dimethoxyphenyl Moiety
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 36 | Staphylococcus aureus | 2.0 | [2][6] |
| 37 | Staphylococcus aureus | >10.0 | [2][6] |
| 38 | Staphylococcus aureus | >10.0 | [2][6] |
| 42 | Staphylococcus aureus | >10.0 | [2][6] |
| 44 | Staphylococcus aureus | >10.0 | [2][6] |
Visualization of Mechanisms and Workflows
Signaling Pathways
The synthesized derivatives, particularly those with a chalcone-like structure, are expected to exert their anticancer effects through the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway.
Caption: Inhibition of tubulin polymerization by chalcone derivatives.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflow
The overall workflow for the synthesis and biological evaluation of the derivatives is depicted below.
Caption: Workflow for derivatization and biological screening.
Conclusion
The derivatization of this compound represents a promising strategy for the discovery of novel therapeutic agents. The protocols outlined in this document provide a comprehensive guide for the synthesis of a diverse library of derivatives and their subsequent evaluation for anticancer and antimicrobial activities. The quantitative data and mechanistic insights presented herein will aid researchers in the rational design and development of new drug candidates based on this versatile chemical scaffold.
References
- 1. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Friedel-Crafts Synthesis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
Abstract
This document provides a comprehensive guide for the synthesis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one via a Friedel-Crafts acylation reaction. The protocol details the acylation of 1,2-dimethoxybenzene (veratrole) with 3-chloropropionyl chloride using aluminum chloride as a Lewis acid catalyst. This methodology is a cornerstone of organic synthesis for creating carbon-carbon bonds with aromatic rings. These application notes are intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, reaction mechanism, data presentation, and safety considerations to ensure an efficient and safe synthesis.
Introduction
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used extensively in organic synthesis to introduce an acyl group to an aromatic ring.[1] This reaction is critical for the synthesis of aromatic ketones, which serve as valuable intermediates in the production of pharmaceuticals and fine chemicals.[1] The synthesis of this compound is achieved by reacting 1,2-dimethoxybenzene with 3-chloropropionyl chloride.[2] The two electron-donating methoxy groups on the veratrole ring activate it towards electrophilic substitution, primarily directing the incoming acyl group to the para position relative to one of the methoxy groups.[2] A Lewis acid, typically aluminum chloride (AlCl₃), is employed to catalyze the reaction by generating a highly reactive acylium ion.[1]
Reaction and Mechanism
The overall reaction involves the acylation of 1,2-dimethoxybenzene as follows:
1,2-Dimethoxybenzene + 3-Chloropropionyl Chloride → this compound
The mechanism for this Friedel-Crafts acylation proceeds in three main steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates with the chlorine atom of 3-chloropropionyl chloride. This polarization facilitates the departure of the chloride, forming a resonance-stabilized acylium ion, which is a potent electrophile.[1][3]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,2-dimethoxybenzene ring attacks the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate, often referred to as a sigma complex or arenium ion.[3]
-
Deprotonation and Regeneration of Catalyst: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding the final product, this compound.[3]
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of this compound.
3.1 Materials and Reagents
| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Amount |
| 1,2-Dimethoxybenzene (Veratrole) | 138.16 | 1.0 | User Defined |
| 3-Chloropropionyl chloride | 126.98 | 1.1 | User Defined |
| Aluminum Chloride (Anhydrous) | 133.34 | 1.2 | User Defined |
| Dichloromethane (Anhydrous) | 84.93 | - | Sufficient Volume |
| Hydrochloric Acid (Concentrated) | 36.46 | - | For Quenching |
| Sodium Bicarbonate (Saturated Sol.) | 84.01 | - | For Washing |
| Magnesium Sulfate (Anhydrous) | 120.37 | - | For Drying |
| Crushed Ice | - | - | For Quenching |
3.2 Apparatus
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Condenser with a drying tube (e.g., CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column or recrystallization flasks)
3.3 Synthesis Procedure
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.
-
Addition of Acylating Agent: Add 3-chloropropionyl chloride (1.1 eq.) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains at 0 °C.
-
Addition of Aromatic Substrate: In a separate flask, dissolve 1,2-dimethoxybenzene (1.0 eq.) in anhydrous dichloromethane. Add this solution to the dropping funnel and introduce it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask back to 0 °C and carefully pour the mixture into a beaker containing a slurry of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. This step is highly exothermic and should be performed slowly in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
3.4 Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexane).
-
Column Chromatography: If the product is an oil or contains significant impurities, purify it using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
4.1 Expected Yield and Physical Properties
| Property | Value |
| Appearance | Off-white to yellow crystalline solid |
| Molecular Formula | C₁₁H₁₃ClO₃ |
| Molecular Weight | 228.67 g/mol |
| Expected Yield | 60-85%[2] |
| Melting Point | 46-47 °C |
4.2 Characterization Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.42 (d, J = 8.4 Hz, 1H), δ 6.85 (d, J = 8.4 Hz, 1H), δ 3.89 (s, 6H), δ 3.12 (t, J = 6.8 Hz, 2H), δ 2.95 (t, J = 6.8 Hz, 2H)[2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 198.4 (C=O), δ 152.1, 148.9 (C-OCH₃), δ 126.5–112.3 (Aromatic C), δ 56.1, 55.9 (-OCH₃), δ 44.2, 35.7 (Methylene C)[2] |
| IR (KBr, cm⁻¹) | 1725 (C=O stretch), 1602, 1510 (Aromatic C=C stretch), 1265, 1023 (C-O stretch), 760 (C-Cl stretch)[2] |
| EI-MS (m/z) | 228 [M]⁺, 193 [M-Cl]⁺, 165 [M-Cl-CO]⁺, 137 [dimethoxybenzyl cation]⁺[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Safety Precautions
-
3-Chloropropionyl chloride: This reagent is corrosive and a lachrymator. Handle it exclusively within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently with water. Ensure all glassware is thoroughly dried before use and protect the reaction from atmospheric moisture.
-
Dichloromethane: This is a volatile and toxic solvent. Work in a well-ventilated area, preferably a fume hood, to avoid inhaling its vapors.
-
Quenching: The quenching of the reaction with ice and acid is highly exothermic and liberates HCl gas. This step must be performed slowly and with caution in a fume hood.
By adhering to the detailed protocol and safety guidelines outlined in these notes, researchers can reliably synthesize this compound for further applications in research and development.
References
Application Notes and Protocols: 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one as a Pharmaceutical Intermediate
Introduction:
3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one is a versatile pharmaceutical intermediate. Its chemical structure, featuring a reactive chloro group and a ketone functionality, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The dimethoxyphenyl group is a common moiety in many drug molecules, contributing to their binding affinity and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including the antispasmodic agents Mebeverine and Trimebutine.
I. Synthesis of this compound
The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction between 1,2-dimethoxybenzene (veratrole) and 3-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize this compound.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
3-Chloropropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).
-
In a fume hood, add anhydrous AlCl₃ (1.1 equivalents) to the reaction flask.
-
Add 100 mL of anhydrous DCM to the flask and cool the suspension to 0°C using an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.0 equivalent) to the stirred suspension.
-
Dissolve 1,2-dimethoxybenzene (1.0 equivalent) in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl (100 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 60-85% | [1] |
| Purity | >98% (after recrystallization) | General laboratory practice |
| Melting Point | 94-96 °C | Not explicitly found in search results |
II. Application in the Synthesis of Mebeverine
Mebeverine is a musculotropic antispasmodic drug used to relieve the symptoms of irritable bowel syndrome (IBS). The synthesis of Mebeverine can be achieved through a pathway involving the reaction of this compound with N-ethyl-4-methoxy-α-methylphenethylamine.
Proposed Synthetic Pathway for Mebeverine:
Caption: Proposed synthesis of Mebeverine.
Experimental Protocol: Synthesis of Mebeverine (Proposed)
Objective: To synthesize Mebeverine using this compound.
Step 1: Alkylation
-
Dissolve this compound (1.0 equivalent) and N-ethyl-4-methoxy-α-methylphenethylamine (1.1 equivalents) in a suitable solvent such as acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting ketone intermediate by column chromatography.
Step 2: Reduction
-
Dissolve the ketone intermediate from Step 1 in a suitable solvent like methanol.
-
Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield Mebeverine.
Mechanism of Action of Mebeverine:
Mebeverine is a direct-acting smooth muscle relaxant. Its mechanism of action involves the blockade of ion channels in the smooth muscle cells of the gastrointestinal tract.[2][3][4][5]
Caption: Mechanism of action of Mebeverine.
III. Application in the Synthesis of Trimebutine
Trimebutine is another agent used for the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. It acts as a modulator of gastrointestinal motility. A plausible synthetic route to Trimebutine can also involve this compound.
Proposed Synthetic Pathway for a Trimebutine Analog:
While a direct synthesis of Trimebutine from the title compound is not immediately apparent from its structure, a structurally related analog can be proposed. The synthesis of Trimebutine itself starts from 1-phenylpropan-1-one.
Mechanism of Action of Trimebutine:
Trimebutine's mechanism is complex, primarily involving its interaction with peripheral opioid receptors in the enteric nervous system, which regulates gut motility and visceral sensitivity.[6][7][8][9]
References
- 1. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. Mebeverine - Wikipedia [en.wikipedia.org]
- 5. Mebeverine: Uses, Side Effects, Dosage and More [carehospitals.com]
- 6. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]
- 8. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Ketone Group in 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ketone group in 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a versatile building block in organic synthesis. The derivatization of this ketone functionality opens avenues for the creation of a diverse range of compounds with potential applications in medicinal chemistry and drug development. The following protocols detail procedures for reduction, reductive amination, Wittig olefination, and Knoevenagel condensation reactions.
Reduction of the Ketone Group
The reduction of the ketone in this compound to the corresponding secondary alcohol, 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-ol, is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high chemoselectivity for the carbonyl group.
Experimental Protocol: Reduction using Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (43.7 mmol) of this compound in 100 mL of methanol.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add 2.0 g (52.9 mmol) of sodium borohydride to the cooled solution in small portions over 20 minutes. Caution: Hydrogen gas is evolved. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 50 mL of 1 M HCl at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-ol.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 228.67 | 10.0 | 43.7 |
| Sodium borohydride | 37.83 | 2.0 | 52.9 |
| Product | Molar Mass ( g/mol ) | Expected Yield (%) | |
| 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-ol | 230.69 | 85-95% |
Visualization of Experimental Workflow:
Reductive Amination
Reductive amination allows for the conversion of the ketone to a secondary or tertiary amine in a one-pot reaction. This protocol utilizes sodium cyanoborohydride (NaBH₃CN), a reducing agent that is selective for the intermediate iminium ion over the starting ketone.[1]
Experimental Protocol: Reductive Amination with Ammonium Acetate
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 250 mL round-bottom flask, add 5.0 g (21.8 mmol) of this compound, 16.8 g (218 mmol) of ammonium acetate, and 100 mL of methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 2.1 g (33.4 mmol) of sodium cyanoborohydride to the mixture.
-
Adjust the pH of the reaction mixture to approximately 6 by the dropwise addition of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add 100 mL of water to the residue and basify to pH 8-9 with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-(3-Chloro-1-(3,4-dimethoxyphenyl)propyl)amine.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 228.67 | 5.0 | 21.8 |
| Ammonium acetate | 77.08 | 16.8 | 218 |
| Sodium cyanoborohydride | 62.84 | 2.1 | 33.4 |
| Product | Molar Mass ( g/mol ) | Expected Yield (%) | |
| 1-(3-Chloro-1-(3,4-dimethoxyphenyl)propyl)amine | 230.70 | 60-75% |
Visualization of Reaction Pathway:
Wittig Reaction
The Wittig reaction is a powerful method for converting ketones into alkenes.[2] This protocol describes the reaction of this compound with methylenetriphenylphosphorane to introduce a methylene group.
Experimental Protocol: Wittig Olefination
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and line
-
Syringes
Procedure:
-
Ylide Preparation: In a flame-dried 250 mL Schlenk flask under an argon atmosphere, suspend 15.7 g (43.9 mmol) of methyltriphenylphosphonium bromide in 100 mL of anhydrous THF.
-
Cool the suspension to 0 °C and slowly add 17.6 mL of 2.5 M n-BuLi in hexanes (43.9 mmol) dropwise via syringe.
-
Allow the resulting orange-red solution to warm to room temperature and stir for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 5.0 g (21.8 mmol) of this compound in 50 mL of anhydrous THF dropwise over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 1-Chloro-3-(3,4-dimethoxyphenyl)but-3-ene.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Amount (g/mL) | Moles (mmol) |
| Methyltriphenylphosphonium bromide | 357.23 | 15.7 g | 43.9 |
| n-Butyllithium (2.5 M) | 64.06 | 17.6 mL | 43.9 |
| This compound | 228.67 | 5.0 g | 21.8 |
| Product | Molar Mass ( g/mol ) | Expected Yield (%) | |
| 1-Chloro-3-(3,4-dimethoxyphenyl)but-3-ene | 226.70 | 70-85% |
Visualization of Logical Relationships:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common laboratory synthesis is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 3-chloropropionyl chloride.[1] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (DCM).
Q2: What are the main byproducts I should expect in this synthesis?
The primary byproducts in the Friedel-Crafts acylation of veratrole are typically:
-
Isomeric Products: Acylation can occur at different positions on the veratrole ring. Due to the directing effects of the two methoxy groups, the desired para-acylation product (to one of the methoxy groups) is generally favored. However, formation of the ortho-isomer is also possible.
-
Polyacylation Products: Veratrole is a highly activated aromatic ring, which can make it susceptible to a second acylation, leading to the formation of diacylated byproducts.[2]
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of unreacted veratrole and 3-chloropropionyl chloride in the crude product.
-
Hydrolysis Products: 3-chloropropionyl chloride is highly reactive towards water. Improper handling or non-anhydrous conditions can lead to its hydrolysis to 3-chloropropionic acid.
Q3: How can I minimize the formation of byproducts?
Minimizing byproduct formation is crucial for achieving a high yield of the desired product. Key strategies include:
-
Control of Stoichiometry: Using a precise 1:1 molar ratio of veratrole to 3-chloropropionyl chloride can help reduce polyacylation.
-
Reaction Temperature: Maintaining a low reaction temperature (e.g., 0-5 °C) during the addition of reagents can improve selectivity and reduce the formation of unwanted isomers and polyacylation products.
-
Order of Addition: Slowly adding the acylating agent (3-chloropropionyl chloride) to the mixture of the aromatic substrate (veratrole) and the Lewis acid catalyst can help to control the reaction rate and minimize side reactions.
-
Anhydrous Conditions: Strict anhydrous conditions are essential to prevent the deactivation of the Lewis acid catalyst and the hydrolysis of 3-chloropropionyl chloride. All glassware should be thoroughly dried, and anhydrous solvents should be used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst. 3. Poor Quality Reagents: Impurities in veratrole or 3-chloropropionyl chloride can interfere with the reaction. 4. Reaction Temperature Too Low: The activation energy may not have been reached. | 1. Use a fresh, unopened container of anhydrous Lewis acid. Ensure all glassware is flame-dried, and use anhydrous solvents. 2. Increase the molar ratio of the Lewis acid to the acylating agent (e.g., 1.1 to 1.2 equivalents). 3. Purify starting materials by distillation or recrystallization if necessary. 4. Allow the reaction to proceed at a slightly higher temperature (e.g., room temperature) after the initial addition at low temperature. |
| High Percentage of Isomeric Byproducts | 1. Reaction Temperature Too High: Higher temperatures can lead to the formation of thermodynamically favored isomers. 2. Choice of Solvent: The polarity of the solvent can influence regioselectivity. | 1. Maintain a consistently low temperature throughout the reaction. 2. Experiment with less polar solvents, such as carbon disulfide or nitrobenzene, although safety and handling precautions must be considered. |
| Significant Amount of Polyacylation Products | 1. Highly Activated Substrate: The two methoxy groups on veratrole strongly activate the ring towards further acylation. 2. Incorrect Stoichiometry: An excess of the acylating agent will favor polyacylation. | 1. Use a slight excess of veratrole relative to 3-chloropropionyl chloride. 2. Ensure accurate measurement of reagents to maintain a 1:1 or slightly less than 1:1 molar ratio of acylating agent to veratrole. |
| Product is an Oil and Difficult to Purify | 1. Presence of Impurities: A mixture of products and byproducts can result in an oily crude product. 2. Residual Solvent: Incomplete removal of the reaction solvent. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for Friedel-Crafts acylation and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
3-Chloropropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add 3-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
-
Addition of Aromatic Substrate: To this mixture, add a solution of 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Technical Support Center: Purification of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common laboratory synthesis is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 3-chloropropionyl chloride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or chloroform.[1]
Q2: What are the primary methods for purifying the crude product?
A2: The two main purification techniques for this compound are recrystallization and column chromatography.[1]
Q3: What are the likely impurities in the crude reaction mixture?
A3: Common impurities may include:
-
Unreacted starting materials: Veratrole and 3-chloropropionyl chloride.
-
Hydrolysis product: 3-chloropropionic acid, formed from the reaction of 3-chloropropionyl chloride with any residual water.
-
Regioisomers: While the desired product is the 1,3,4-substituted isomer due to the ortho-para directing effects of the two methoxy groups, small amounts of other regioisomers may be formed.
-
Product-catalyst complex: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which needs to be broken during the work-up.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification. The product is UV active and will appear as a dark spot under a UV lamp at 254 nm on a TLC plate with a fluorescent indicator.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize | - The solution is not saturated (too much solvent was added).- The solution is supersaturated but nucleation has not occurred. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure product. |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the product or its impure form.- The rate of cooling is too fast. | - Use a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low recovery of pure product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Crystals are colored or appear impure | - Incomplete removal of colored impurities.- Co-precipitation of impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure slow cooling to allow for selective crystallization. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the crude sample. | - Optimize the solvent system using TLC. A good starting point is a gradient of hexane:ethyl acetate.- Repack the column carefully, ensuring a uniform and compact stationary phase.- Use an appropriate amount of crude material for the column size. |
| Product elutes too quickly (high Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product does not elute from the column (low Rf) | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of spots on TLC of column fractions | - The compound may be acidic or basic and is interacting strongly with the silica gel.- The sample was loaded in a solvent that is too polar. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Load the sample in the least polar solvent in which it is soluble. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. A good starting ratio for analysis is 7:3 (v/v).
-
Visualization:
-
Develop the TLC plate in a chamber saturated with the eluent.
-
After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic ketone product should appear as a dark spot.
-
Recrystallization Protocol
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system, such as 9:1 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3 hexane:ethyl acetate).
-
Collect Fractions: Collect the eluate in small fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClO₃ |
| Molecular Weight | 228.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.60-7.50 (m, 2H), 6.91 (d, J=8.4 Hz, 1H), 3.94 (s, 3H), 3.92 (s, 3H), 3.88 (t, J=6.4 Hz, 2H), 3.33 (t, J=6.4 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 196.8, 153.5, 149.2, 129.9, 122.9, 110.2, 109.8, 56.1, 56.0, 41.1, 38.4 |
| IR (KBr, cm⁻¹) | ~1670 (C=O stretch), ~1590, 1515 (aromatic C=C stretch), ~1270, 1140 (C-O stretch), ~760 (C-Cl stretch) |
| Mass Spec (EI) m/z | 228 (M⁺), 165 ([M-CH₂CH₂Cl]⁺) |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical decision-making diagram for troubleshooting the purification process.
References
3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one.
Stability and Handling FAQs
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For long-term storage, refrigeration at 2-8°C is recommended. Avoid exposure to moisture, heat, and direct sunlight.
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: The chloro group can be hydrolyzed to a hydroxyl group, particularly under acidic or basic conditions.
-
Oxidation: The ketone functional group can be oxidized, potentially leading to the formation of 3,4-dimethoxybenzoic acid.[3]
-
Reduction: The ketone can be reduced to a secondary alcohol, forming 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-ol.[3]
-
Nucleophilic Substitution: The reactive chloro group can be displaced by other nucleophiles present in the reaction mixture.[3]
Q3: How can I monitor the stability of this compound in my experiments?
A3: Stability can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column with a mobile phase like methanol and water is often effective.[3] The appearance of new peaks or a decrease in the main peak area over time indicates degradation. For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3]
Troubleshooting Guide
Synthesis and Purification Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in Friedel-Crafts acylation synthesis | Deactivated aromatic ring (veratrole), inactive catalyst (e.g., AlCl₃), improper reaction temperature, or impure reagents. | Ensure the veratrole is pure and the aromatic ring is not substituted with deactivating groups. Use fresh, anhydrous AlCl₃ and ensure anhydrous reaction conditions. Optimize the reaction temperature; some reactions may require heating while others need cooling to prevent side reactions. Use purified reactants. |
| Formation of multiple byproducts during synthesis | Polyacylation (less common for acylation), side reactions due to impurities, or non-optimal reaction conditions. | While less likely than in alkylation, highly activated rings can undergo multiple acylations. Control stoichiometry carefully. Ensure the purity of starting materials to avoid side reactions. Optimize temperature and reaction time. |
| Difficulty in purifying the final product | Presence of polar byproducts from side reactions or degradation. | Use column chromatography with a silica gel stationary phase and a gradient elution system (e.g., hexane-ethyl acetate) to separate compounds with different polarities.[3] Recrystallization from a suitable solvent like ethanol can also be effective for removing impurities.[3] |
Experimental Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid degradation of the compound in solution | pH of the medium, exposure to light, or elevated temperature. | Buffer the solution to a neutral pH if the application allows. Protect the solution from light by using amber vials or covering the container with aluminum foil. Conduct experiments at controlled, lower temperatures if possible. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium, or interaction with media components. | Perform a stability study of the compound in the specific assay medium under the experimental conditions (e.g., 37°C, CO₂ incubator). Use freshly prepared solutions for each experiment. Analyze the medium by HPLC or LC-MS to check for degradation products that might have biological activity. |
| Appearance of unknown peaks in chromatograms over time | Degradation of the compound under analytical conditions. | Ensure the mobile phase is compatible and does not promote degradation. Check the stability of the compound in the autosampler over the course of the analytical run. If degradation is observed, consider using a lower temperature for the autosampler. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[4][5]
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid compound and the solution to heat (e.g., 60°C).
-
Photolytic Degradation: Expose the solid compound and the solution to UV and visible light as per ICH Q1B guidelines.[4][5]
-
-
Sample Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours), alongside a control sample stored under normal conditions.
-
Sample Analysis: At each time point, withdraw an aliquot of each sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
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Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile and water. The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., around 270-280 nm).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Potential degradation pathways of the compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
I. Synthesis via Friedel-Crafts Acylation
The primary method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 3-chloropropionyl chloride.[1] This section addresses common problems associated with this electrophilic aromatic substitution reaction.
Troubleshooting Guide: Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation reaction has a low yield or failed completely. What are the potential causes and solutions?
Answer: Low or no yield in this reaction is a common issue. Here are the most likely culprits and how to address them:
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Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvent, or starting materials will deactivate the catalyst.
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Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and fresh, high-purity reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
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Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[2] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
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Solution: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically 3-chloropropionyl chloride).
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Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. While the reaction is often started at low temperatures to control the initial exothermic reaction between the acyl chloride and the catalyst, it may require heating to proceed to completion.
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Solution: Start the reaction at 0°C during the addition of reagents and then allow it to warm to room temperature or gently heat under reflux to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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-
Poor Quality Reagents: Impurities in the veratrole or 3-chloropropionyl chloride can interfere with the reaction.
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Solution: Use freshly distilled or purified reagents. 3-chloropropionyl chloride is corrosive and lachrymatory and should be handled with care.[1]
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Question: I am observing the formation of multiple products in my Friedel-Crafts acylation. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products can be due to the high reactivity of the veratrole ring. The two methoxy groups are activating and can direct acylation to multiple positions.
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Isomer Formation: The primary side products are often isomers of the desired product. The methoxy groups direct ortho and para to themselves, leading to potential substitution at different positions on the aromatic ring.
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Solution: Controlling the reaction temperature can sometimes improve regioselectivity. Lower temperatures generally favor the formation of the para-substituted product.
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-
Polyacylation: Although less common in acylation compared to alkylation, it can occur with highly activated rings.
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Solution: Using a stoichiometric amount of the acylating agent and ensuring efficient mixing can help minimize polyacylation. The acyl group of the product is deactivating, which naturally disfavors a second acylation.
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Experimental Protocol: Friedel-Crafts Acylation of Veratrole
Objective: To synthesize this compound.
Materials:
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1,2-Dimethoxybenzene (Veratrole)
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3-Chloropropionyl chloride
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Aluminum chloride (anhydrous)
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Dichloromethane (anhydrous)
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Hydrochloric acid (concentrated and dilute)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ice
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend aluminum chloride (1.1 eq.) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
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Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
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Addition of Veratrole: After the addition of the acyl chloride is complete, add a solution of 1,2-dimethoxybenzene (1.0 eq.) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0°C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Stir until the aluminum salts are dissolved.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
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Washing: Combine the organic layers and wash with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Data Presentation: Friedel-Crafts Acylation
| Parameter | Laboratory Scale | Industrial Scale |
| Catalyst | Aluminum chloride | Lewis acid catalysts |
| Solvent | Dichloromethane, Chloroform | Optimized solvents or solvent-free |
| Temperature | Reflux (~40-60 °C) | Controlled via flow reactors |
| Reaction Time | 4-8 hours | Minutes to hours |
| Purification | Recrystallization, Column Chromatography | Chromatography, Distillation |
| Typical Yield | 60-85% | 80-95% |
II. Purification of this compound
Proper purification is crucial to obtain a high-purity product for subsequent reactions or biological testing.
Troubleshooting Guide: Purification
Question: I am having trouble purifying the crude product. What are the recommended methods and how can I troubleshoot them?
Answer: The two primary methods for purifying this compound are recrystallization and column chromatography.
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Recrystallization:
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Problem: Oiling out. The compound separates as an oil instead of forming crystals.
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Solution: Reheat the solution and add more of the primary solvent to decrease saturation. Ensure the solution cools slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
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-
Problem: No crystal formation. The compound remains in solution even after cooling.
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Solution: The solution may not be saturated. Evaporate some of the solvent and try cooling again. Seeding with a small crystal of the pure product can also initiate crystallization.
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-
Recommended Solvents: A common solvent for recrystallization is ethanol.[1] Dissolving the crude product in hot ethanol and allowing it to cool slowly often yields pure crystals.
-
-
Column Chromatography:
-
Problem: Poor separation. The product co-elutes with impurities.
-
Solution: Optimize the solvent system (mobile phase). A gradient elution from a non-polar solvent to a more polar solvent often provides better separation. A common mobile phase is a mixture of hexane and ethyl acetate.[1]
-
-
Problem: Product is stuck on the column. The product does not elute from the column.
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Solution: The mobile phase is not polar enough. Gradually increase the polarity of the eluent.
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-
Experimental Protocol: Purification
A. Recrystallization:
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Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
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If the solution is colored, add a small amount of activated charcoal and heat briefly.
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Hot filter the solution to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them.
B. Column Chromatography:
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Prepare a silica gel column using a suitable solvent system (e.g., hexane:ethyl acetate, 4:1).
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Dissolve the crude product in a minimal amount of the mobile phase.
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Load the sample onto the top of the column.
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Elute the column with the mobile phase, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Purification Parameters
| Method | Solvent/Mobile Phase | Expected Purity |
| Recrystallization | Ethanol | >98% |
| Column Chromatography | Hexane:Ethyl Acetate (gradient) | >99% |
III. Subsequent Reactions: Nucleophilic Substitution
This compound is a valuable intermediate for synthesizing a variety of compounds through nucleophilic substitution of the chloro group.
Troubleshooting Guide: Nucleophilic Substitution
Question: My nucleophilic substitution reaction is not proceeding as expected. What are the common issues?
Answer: Challenges in nucleophilic substitution reactions with this substrate often relate to the choice of nucleophile, solvent, and reaction conditions.
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Low Reactivity: The reaction may be slow or incomplete.
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Solution: Increase the reaction temperature. Consider using a more polar aprotic solvent (e.g., DMF or DMSO) to enhance the nucleophilicity of the attacking species. A stronger nucleophile may also be necessary.
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-
Side Reactions: The ketone functionality can potentially react with certain nucleophiles. Elimination reactions can also compete with substitution.
-
Solution: Carefully control the reaction conditions, particularly the temperature and the choice of base. Using a non-nucleophilic base can help to minimize side reactions at the ketone.
-
-
Poor Solubility: The starting material or the nucleophile may not be soluble in the chosen solvent.
-
Solution: Select a solvent that dissolves all reactants. A phase-transfer catalyst can be employed in biphasic systems.
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Experimental Protocol: General Nucleophilic Substitution
Objective: To replace the chloro group with a nucleophile (e.g., an amine or thiol).
Materials:
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This compound
-
Nucleophile (e.g., primary amine, thiol)
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Base (e.g., triethylamine, potassium carbonate)
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Solvent (e.g., acetonitrile, DMF)
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Appropriate workup and purification reagents
Procedure:
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Dissolve this compound (1.0 eq.) in the chosen solvent.
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Add the nucleophile (1.1-1.5 eq.) and the base (1.5-2.0 eq.).
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Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.
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Upon completion, perform an appropriate aqueous workup to remove the base and any water-soluble byproducts.
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Extract the product with a suitable organic solvent.
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Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
IV. Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when working with 3-chloropropionyl chloride? A1: 3-chloropropionyl chloride is corrosive and a lachrymator (causes tearing). It should always be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
Q2: Can I use other Lewis acids for the Friedel-Crafts acylation? A2: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but aluminum chloride is generally the most common and effective for this transformation. The reactivity and stoichiometry may need to be adjusted.
Q3: How can I confirm the identity and purity of my final product? A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of the product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
Q4: What are some of the applications of the derivatives of this compound? A4: Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1] The core structure serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for nucleophilic substitution reactions.
Caption: A simplified drug discovery workflow starting from the core compound.
References
Technical Support Center: Synthesis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, with a focus on improving both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 3-chloropropionyl chloride.[1] This reaction is an electrophilic aromatic substitution where the acyl group from 3-chloropropionyl chloride is introduced onto the veratrole ring, typically at the position para to one of the methoxy groups. A Lewis acid, most commonly aluminum chloride (AlCl₃), is used as a catalyst to facilitate the formation of the acylium ion electrophile.[1][2]
Q2: What are the typical yields and purity levels I can expect from this synthesis?
A2: For laboratory-scale synthesis using standard Friedel-Crafts conditions, yields typically range from moderate to high, generally between 60% and 85%.[1] Purity after initial workup can be variable and is highly dependent on reaction conditions and the effectiveness of the purification method. High purity (>97%) is achievable through techniques like recrystallization or column chromatography.[1][3]
Q3: Are there any significant safety precautions I should be aware of?
A3: Yes, several safety measures are crucial. 3-chloropropionyl chloride is corrosive and a lachrymator (causes tearing), so it must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1] Aluminum chloride is also corrosive and reacts violently with water, releasing HCl gas. Therefore, anhydrous conditions are essential for the reaction.[2][4] The reaction workup often involves quenching with acid, which should be done carefully and slowly, especially when decomposing the aluminum chloride complex.[2][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Aluminum chloride may have been deactivated by moisture. | 1. Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4] |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.[6] | |
| 3. Poor Quality Starting Materials: Impurities in veratrole or 3-chloropropionyl chloride can interfere with the reaction. | 3. Use high-purity, freshly distilled starting materials if necessary. | |
| Formation of Multiple Products (Impurity) | 1. Isomer Formation: Acylation can occur at the ortho position to the methoxy groups, leading to isomeric impurities. | 1. The para-substituted product is generally favored due to sterics. Lowering the reaction temperature can sometimes improve regioselectivity.[6] |
| 2. Polyacylation: More than one acyl group may be added to the veratrole ring, especially if an excess of the acylating agent is used. | 2. Use a stoichiometric or slight excess of the limiting reagent (typically veratrole). Add the 3-chloropropionyl chloride slowly to the reaction mixture. | |
| 3. Side Reactions with Solvent: The Lewis acid catalyst may react with the solvent at higher temperatures. | 3. Choose a stable, inert solvent such as dichloromethane or carbon disulfide.[6] | |
| Dark/Tarry Reaction Mixture | 1. Reaction Temperature Too High: Excessive heat can lead to the decomposition of starting materials, products, or the formation of polymeric byproducts.[6] | 1. Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature (e.g., 0°C to room temperature) to minimize side reactions.[5][6] |
| Difficult Product Isolation / Emulsion during Workup | 1. Stable Product-Catalyst Complex: The ketone product forms a stable complex with aluminum chloride, which can be difficult to break.[6] | 1. During workup, carefully and slowly pour the reaction mixture into a mixture of ice and concentrated HCl.[2][5] This hydrolyzes the aluminum salts. Heating the acidic aqueous solution can also help break up the aluminum salts and prevent emulsions.[4] |
| 2. Incomplete Phase Separation: Emulsions can form between the aqueous and organic layers during extraction. | 2. Add a saturated brine solution (NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. | |
| Product Purity Issues After Workup | 1. Residual Starting Materials or Byproducts: Unreacted veratrole or isomeric byproducts may co-precipitate with the desired product. | 1. Recrystallization: Select an appropriate solvent system (e.g., ethanol or pentane) where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[5][7] |
| 2. Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[1][8] |
Quantitative Data
Table 1: Comparison of Synthesis Parameters
| Parameter | Laboratory Synthesis | Industrial Synthesis |
| Starting Materials | 1,2-Dimethoxybenzene, 3-chloropropionyl chloride | Same, but in bulk quantities |
| Catalyst/Base | Aluminum chloride or Sodium hydroxide[1] | Lewis acid catalysts or Sodium hydroxide[1] |
| Solvent | Dichloromethane, Chloroform[1] | Optimized solvents or solvent-free conditions[1] |
| Temperature | Reflux (~40-60 °C)[1] | Controlled temperature via flow reactors[1] |
| Reaction Time | Several hours (e.g., 4-8 hours)[1] | Minutes to hours (continuous flow)[1] |
| Purification | Recrystallization, Column chromatography[1] | Chromatography, Distillation[1] |
| Typical Yield | 60-85%[1] | 80-95%[1] |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol is a representative method for the laboratory synthesis of this compound.
Materials:
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1,2-Dimethoxybenzene (veratrole)
-
3-Chloropropionyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Concentrated hydrochloric acid (HCl)
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Ice
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (N₂ or Ar).
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.25 equivalents) and suspend it in anhydrous dichloromethane.[5]
-
Cool the suspension to 0°C in an ice-water bath.
-
In the addition funnel, prepare a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane.
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Add the 3-chloropropionyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add a solution of 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, also at 0°C.
-
Once the addition of veratrole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-12 hours, monitoring the reaction by TLC.[5]
Protocol 2: Workup and Purification
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[2][5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane.[5]
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
Purification by Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol or pentane).[5][7]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. This compound | 4693-38-3 | Benchchem [benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. CAS#:4693-38-3 | this compound | Chemsrc [chemsrc.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Technical Support Center: Synthesis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of veratrole with 3-chloropropionyl chloride.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and will be deactivated by water.[1] | - Ensure all glassware is thoroughly dried before use. - Use a freshly opened container of the Lewis acid or ensure it has been stored in a desiccator.[2] - The catalyst should be a fine, free-flowing powder; clumps may indicate deactivation by moisture.[2] |
| 2. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.[1] | - Use a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.[1] | |
| 3. Deactivated Aromatic Ring: While veratrole is an activated ring, impurities with strongly electron-withdrawing groups can hinder the reaction.[1] | - Use high-purity veratrole. | |
| 4. Low Reaction Temperature: The activation energy for the reaction may not be reached. | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.[3] | |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: Acylation can occur at the ortho position relative to the methoxy groups, leading to the formation of 2-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one. | - Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents like carbon disulfide may favor the para-product (kinetic control), while more polar solvents like nitrobenzene can favor the ortho-product (thermodynamic control).[2] - Temperature Control: Lower reaction temperatures often favor the kinetically preferred para-product.[2] |
| 2. Polyacylation: Although less common in acylation than alkylation, highly activating conditions can lead to the addition of a second acyl group.[1] | - Use a 1:1 molar ratio of veratrole to 3-chloropropionyl chloride. - Avoid excessively high reaction temperatures. | |
| Product Decomposition or Tar Formation | 1. Excessive Heat: High temperatures can lead to the decomposition of starting materials and the desired product.[4] | - Maintain the recommended reaction temperature and monitor for any signs of charring. |
| 2. Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can promote side reactions and degradation.[4] | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Cleavage of Methoxy Groups (Demethylation) | 1. Harsh Reaction Conditions: The combination of a strong Lewis acid and elevated temperatures can lead to the cleavage of the methoxy ether bonds.[5][6] | - Use the minimum effective amount of Lewis acid. - Avoid prolonged reaction times at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is a classic Friedel-Crafts acylation, which is an electrophilic aromatic substitution reaction.[7] It involves reacting 1,2-dimethoxybenzene (veratrole) with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7]
Q2: What are the most common side products in this synthesis?
The most common side product is the ortho-isomer, 2-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, formed due to acylation at the position adjacent to one of the methoxy groups. Other potential byproducts include polyacylated products and compounds resulting from the cleavage of the methoxy groups (demethylation) under harsh conditions.[1][5]
Q3: How can I improve the regioselectivity to favor the desired para-product?
To enhance the formation of the para-product, consider the following:
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Temperature: Lowering the reaction temperature generally favors the kinetically controlled para-product.[2]
-
Solvent: Using a non-polar solvent can also favor the para-isomer.[2]
-
Catalyst: The choice and amount of Lewis acid can influence selectivity.
Q4: My reaction is not proceeding to completion. What should I check?
Several factors can lead to an incomplete reaction:
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Inactive Catalyst: Ensure your Lewis acid is anhydrous and active.[1][2]
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst.[1]
-
Deactivated Substrate: Verify the purity of your veratrole.[1]
Q5: What is the best way to purify the final product?
The crude product is typically purified by recrystallization or column chromatography to separate the desired this compound from unreacted starting materials and side products.[7]
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Veratrole
This is a general guideline and may require optimization.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane).
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Addition of Acylating Agent: Cool the suspension in an ice bath. Add 3-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition of the acyl chloride, add veratrole (1.0 equivalent), dissolved in a small amount of the reaction solvent, dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 6. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 4693-38-3 | Benchchem [benchchem.com]
Column chromatography conditions for 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one purification
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel is the most commonly used and recommended stationary phase.[1] Alumina can also be an option, but silica gel generally provides good separation for a wide range of organic compounds.[1]
Q2: How do I determine the optimal mobile phase (eluent) for my column?
A2: The ideal mobile phase can be determined by running preliminary Thin Layer Chromatography (TLC) experiments.[2] A good starting point for a compound of this polarity would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[3] The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on the TLC plate. This generally translates to good separation on a column.[4]
Q3: How much sample can I load onto my column?
A3: The amount of sample you can load depends on the column diameter and the difficulty of the separation. A general rule of thumb is to use a ratio of at least 30:1 (silica gel to crude product) by weight for good separation. For difficult separations, this ratio may need to be increased.
Q4: What are the best practices for loading my sample onto the column?
A4: There are two primary methods for loading your sample:
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Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase solvent.[2][5] Carefully pipette this solution directly onto the top of the silica bed without disturbing the surface.[2][5]
-
Dry Loading: If your compound is not very soluble in the mobile phase, you can dry-load it.[5] Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[5] This powder is then carefully added to the top of the column.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing to 20%, then 30%, and so on.[6] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate before running the column.[4] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[3][4] | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, if you are using 30% ethyl acetate in hexane, try reducing it to 10% or 5%.[4] |
| Poor separation of the desired product from impurities | The mobile phase polarity is not optimized. | Perform more detailed TLC analysis with various solvent systems to find the optimal mobile phase that provides good separation between your product and impurities.[6] |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of sample loaded. Ensure a high ratio of stationary phase to sample. | |
| The column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks.[7] | |
| The initial band of the compound was too wide. | Dissolve the sample in the absolute minimum amount of solvent for loading.[2][5] | |
| Fractions are very dilute | The compound may have eluted, but at a low concentration. | Concentrate the fractions you expect to contain your compound and re-analyze them by TLC.[4] |
| Crystallization of the compound on the column | The compound has low solubility in the eluent. | Try a different solvent system in which your compound is more soluble.[4] You may need to pre-purify the crude mixture to remove impurities that could be initiating crystallization.[4] |
Experimental Protocol: Column Chromatography of this compound
This is a general guideline. The exact conditions should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude product.
- Secure the column in a vertical position.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane).
- Pour the slurry into the column, ensuring no air bubbles are trapped.[7] Gently tap the column to ensure even packing.
- Allow the silica to settle, and then add a protective layer of sand on top.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the initial mobile phase.
- Carefully apply the sample solution to the top of the silica gel bed.
- Allow the sample to adsorb onto the silica.
3. Elution:
- Carefully add the mobile phase to the top of the column.
- Begin collecting fractions in test tubes or flasks.
- Start with a low polarity mobile phase and gradually increase the polarity as the elution progresses (gradient elution). For example, start with 5% ethyl acetate in hexane, then move to 10%, 20%, and so on.
- Monitor the elution of the compound by collecting small fractions and analyzing them by TLC.
4. Isolation:
- Combine the fractions that contain the pure product, as determined by TLC.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. columbia.edu [columbia.edu]
- 2. youtube.com [youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. biocompare.com [biocompare.com]
Technical Support Center: 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and effective handling of this compound in your experiments.
Storage and Handling
Proper storage and handling are critical to maintain the integrity and safety of this compound.
Frequently Asked Questions (FAQs) - Storage & Handling
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store the compound in a dry, cool, and well-ventilated place.[1][2] Keep the container tightly closed to prevent moisture absorption and degradation. For long-term storage, maintaining a controlled, cool environment is crucial.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Always wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection such as safety goggles or a face shield.[1][2] All handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Q3: Are there any incompatible materials I should avoid?
A3: Yes, avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous reactions and decomposition of the compound.
Q4: What should I do in case of accidental exposure?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
Q5: How should I handle spills of this compound?
A5: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, prevent further leakage if it is safe to do so. Collect the material and arrange for disposal according to your institution's and local regulations.
Experimental Troubleshooting
Encountering issues during your experiments is not uncommon. This section provides guidance on how to troubleshoot common problems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound appears degraded or discolored. | Improper storage (exposure to moisture, light, or incompatible materials). | Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Always use clean, dry glassware. Consider repurifying the material if degradation is suspected. |
| Poor solubility in a desired solvent. | The solvent polarity may not be appropriate for the compound. | Test solubility in a small scale with a range of common laboratory solvents. For nonpolar compounds, consider solvents like dichloromethane or chloroform. For more polar applications, polar aprotic solvents such as DMSO or DMF may be suitable. Gentle heating may improve solubility, but monitor for any signs of degradation. |
| Inconsistent reaction yields. | Purity of the starting material, reaction conditions (temperature, time), or reagent stoichiometry. | Verify the purity of your this compound using techniques like NMR or melting point analysis. Optimize reaction conditions systematically. Ensure accurate measurement of all reagents. |
| Formation of unexpected byproducts in nucleophilic substitution reactions. | Competing elimination reactions, or reaction with residual water. | Use a polar aprotic solvent to favor S\N2 reactions over elimination.[3] Ensure all reagents and solvents are anhydrous. Running the reaction at a lower temperature may also reduce side reactions.[3] |
| Low yield in Friedel-Crafts acylation for synthesis. | Deactivated aromatic ring, inactive catalyst, or improper reaction setup. | Ensure the aromatic substrate is not strongly deactivated. Use a fresh, anhydrous Lewis acid catalyst like AlCl₃.[2] The reaction is moisture-sensitive, so maintain anhydrous conditions throughout the setup and execution.[2][4] |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Experimental Protocols
While specific protocols should be optimized for your particular application, the following provides a general methodology for a common reaction type involving this compound.
General Protocol: Nucleophilic Substitution
This protocol outlines a general procedure for the substitution of the chloro group with a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (e.g., an amine or thiol)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Base (if required, e.g., K₂CO₃ or Et₃N)
-
Reaction flask, stir bar, condenser, and nitrogen/argon supply
-
Standard workup and purification reagents and equipment
Procedure:
-
To a dry reaction flask under an inert atmosphere (nitrogen or argon), add this compound (1 equivalent).
-
Dissolve the starting material in the anhydrous polar aprotic solvent.
-
Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires a base to be deprotonated, add the base (1.2-2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat as necessary. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water or an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: A generalized workflow for a nucleophilic substitution experiment.
References
Challenges in the scale-up of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound, primarily focusing on the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 3-chloropropionyl chloride.
Issue 1: Low or Inconsistent Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Quality: Ensure the veratrole is pure and the 3-chloropropionyl chloride has not hydrolyzed. Use freshly distilled or purchased reagents. - Catalyst Activity: Aluminum chloride (AlCl₃) is highly sensitive to moisture. Use anhydrous AlCl₃ and ensure all glassware and solvents are thoroughly dried. Consider using a fresh batch of catalyst. - Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as this can also lead to increased byproduct formation. |
| Byproduct Formation | - Control Stoichiometry: Use a precise 1:1 molar ratio of veratrole to 3-chloropropionyl chloride to minimize polysubstitution. - Optimize Addition Rate: During scale-up, the exothermic nature of the Friedel-Crafts acylation can lead to localized overheating. Add the 3-chloropropionyl chloride slowly and with efficient stirring to maintain a controlled temperature. - Lower Reaction Temperature: Running the reaction at a lower temperature can help reduce the formation of side products. |
| Poor Work-up and Isolation | - Quenching: Ensure the reaction is properly quenched by slowly adding the reaction mixture to ice-cold water or dilute acid to decompose the aluminum chloride complex. - Extraction: Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery of the product. - Purification: Optimize the recrystallization solvent system or the column chromatography conditions to effectively separate the product from impurities. |
Issue 2: Formation of Significant Impurities
| Possible Cause | Troubleshooting Steps |
| Polysubstitution | - As mentioned above, precise control of stoichiometry is crucial. Adding the veratrole to a pre-formed complex of 3-chloropropionyl chloride and AlCl₃ can sometimes improve selectivity. |
| Isomer Formation | - The methoxy groups on veratrole direct acylation primarily to the para position. However, minor ortho-acylation can occur. Lowering the reaction temperature may improve regioselectivity. |
| Side Reactions | - Oxidation: The product can be oxidized to form 3,4-dimethoxybenzoic acid. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Reduction: The ketone group can be reduced to an alcohol. Avoid using reducing agents during work-up. - Substitution: The chloro group can be substituted by other nucleophiles. Use aprotic solvents and avoid nucleophilic reagents during the reaction and work-up. |
Issue 3: Challenges During Scale-Up
| Possible Cause | Troubleshooting Steps |
| Poor Heat Transfer | - Reactor Design: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging. Use a jacketed reactor with an efficient heat transfer fluid. - Controlled Addition: The rate of addition of the acylating agent should be carefully controlled to manage the exothermic reaction. - Agitation: Ensure efficient agitation to promote uniform heat distribution and prevent hot spots. |
| Inefficient Mixing and Mass Transfer | - Agitator Design and Speed: The type of agitator and its speed are critical for maintaining a homogeneous reaction mixture. The power per unit volume should be considered when scaling up to ensure adequate mixing. - Reagent Dispersion: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions. Ensure the 3-chloropropionyl chloride is dispersed quickly and evenly into the bulk reaction mixture. |
| Catalyst Handling and Separation | - Solid Addition: At a large scale, the addition of solid AlCl₃ can be challenging. Develop a safe and controlled method for its introduction into the reactor. - Quenching and Separation: The quenching of large amounts of AlCl₃ is highly exothermic and releases HCl gas. Ensure the quenching vessel is adequately sized and equipped with proper venting and cooling. The separation of the aqueous and organic layers can be more complex at a larger scale; allow for sufficient settling time or consider using a centrifuge. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common laboratory and industrial synthesis method is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 3-chloropropionyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
Q2: What are the key safety precautions to consider during this synthesis?
A2: 3-Chloropropionyl chloride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1] The reaction with aluminum chloride is highly exothermic and releases HCl gas, requiring careful temperature control and proper off-gas scrubbing.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, it is crucial to control the reaction stoichiometry, maintain a low and controlled reaction temperature, and ensure efficient mixing. Adding the veratrole to a pre-formed complex of the acylating agent and Lewis acid can also improve selectivity.
Q4: What are the main differences between laboratory-scale and industrial-scale synthesis of this compound?
A4: The main differences lie in the equipment and process control. Industrial-scale synthesis often utilizes jacketed reactors for better temperature management and may employ continuous flow reactors for improved efficiency, safety, and scalability.[1] In contrast, laboratory synthesis is typically performed in round-bottom flasks with less sophisticated temperature and mixing control.
Q5: What are the typical yields for this reaction?
A5: In a laboratory setting, yields typically range from moderate to high, around 60-85%.[1] On an industrial scale, with optimized conditions and potentially using continuous flow synthesis, yields can be higher, in the range of 80-95%.[1]
Data Presentation
Table 1: Comparison of Laboratory vs. Industrial Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
| Starting Materials | 1,2-Dimethoxybenzene, 3-chloropropionyl chloride | 1,2-Dimethoxybenzene, 3-chloropropionyl chloride (bulk quantities) |
| Catalyst | Aluminum chloride or sodium hydroxide | Lewis acid catalysts (e.g., AlCl₃) or solid acid catalysts |
| Solvent | Dichloromethane, chloroform | Optimized solvents or solvent-free conditions |
| Temperature | Reflux (~40-60 °C) | Controlled temperature via jacketed or flow reactors |
| Reaction Time | Several hours (e.g., 4-8 hours) | Shorter residence times in continuous flow (minutes to hours) |
| Purification | Recrystallization, column chromatography | Chromatography, distillation |
| Typical Yield | 60-85%[1] | 80-95%[1] |
Experimental Protocols
1. Laboratory-Scale Synthesis Protocol
This protocol is a representative example for the synthesis of this compound.
-
Materials:
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1,2-Dimethoxybenzene (veratrole)
-
3-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrubber).
-
Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.1 equivalents) to the stirred suspension.
-
Dissolve 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the veratrole solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
-
2. Conceptual Industrial-Scale Synthesis Protocol (Batch Process)
This protocol outlines the key steps for a scaled-up batch synthesis.
-
Equipment:
-
Glass-lined or stainless steel jacketed reactor with an agitator, temperature probes, and a pressure-rated condenser.
-
Addition vessel for the acylating agent.
-
Quench vessel.
-
Centrifuge or settling tank for phase separation.
-
Distillation or crystallization unit for purification.
-
-
Procedure:
-
Charge the jacketed reactor with the solvent (e.g., dichloromethane) and anhydrous aluminum chloride under an inert atmosphere.
-
Cool the reactor contents to the desired temperature (e.g., 0-5 °C) using the reactor jacket.
-
Slowly feed the 3-chloropropionyl chloride into the reactor at a controlled rate, ensuring the temperature does not exceed the set limit.
-
Add the 1,2-dimethoxybenzene to the reactor at a controlled rate, again maintaining the reaction temperature.
-
Allow the reaction to proceed at the set temperature until completion, as monitored by in-process controls (e.g., HPLC).
-
Transfer the reaction mixture to a quench vessel containing chilled water or dilute acid, with vigorous stirring and cooling to manage the exotherm.
-
Separate the organic and aqueous phases.
-
Wash the organic phase with appropriate aqueous solutions (e.g., sodium bicarbonate, water).
-
Purify the product by distillation under reduced pressure or by crystallization.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one and Alternative Alkylating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of alkyl groups is a cornerstone of modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates. 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one is a valuable bifunctional reagent, possessing both a ketone and an alkyl chloride. This structure makes it a key precursor for various bioactive molecules, including isoquinoline alkaloids, by enabling the introduction of the 3-(3,4-dimethoxyphenyl)-3-oxopropyl moiety.[1][2]
However, the choice of an alkylating agent is critical and can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison between this compound and other common alkylating agents used to achieve similar synthetic transformations. The comparison is centered around the N-alkylation of a model secondary amine, a common step in the synthesis of pharmacologically relevant scaffolds.
Core Reaction: N-Alkylation of a Secondary Amine
The primary reaction under consideration is the nucleophilic substitution of a secondary amine with an electrophilic three-carbon chain attached to a 3,4-dimethoxyphenyl group.
General Reaction Scheme: R₂NH + Electrophile → R₂N-CH₂CH₂-CO-(C₆H₃(OCH₃)₂)
Comparative Analysis of Alkylating Agents
The performance of this compound is compared against three alternatives: its bromo-analogue, a tosylate derivative, and the corresponding α,β-unsaturated ketone which reacts via a different mechanism.
| Property | This compound | 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one | 1-(3,4-dimethoxyphenyl)prop-2-en-1-one | 3-Tosyloxy-1-(3,4-dimethoxyphenyl)propan-1-one |
| IUPAC Name | This compound | 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one | 1-(3,4-dimethoxyphenyl)prop-2-en-1-one | 3-(3,4-dimethoxyphenyl)-3-oxopropyl p-toluenesulfonate |
| CAS Number | 4693-38-3 | 61949-90-4 | 56337-12-1 | Not readily available |
| Reaction Type | Sₙ2 Nucleophilic Substitution | Sₙ2 Nucleophilic Substitution | Michael (Conjugate) Addition[3][4] | Sₙ2 Nucleophilic Substitution |
| Key Feature | Good balance of reactivity and stability | Higher reactivity than the chloro analogue | Different reaction mechanism, avoids halide waste | Excellent leaving group, high reactivity[5][6] |
Data Presentation: Reactivity and Experimental Conditions
The following table summarizes typical experimental conditions and expected outcomes for the N-alkylation of a secondary amine with the selected agents. The data is compiled from general principles of organic reactivity and analogous transformations.
| Parameter | This compound | 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one | 1-(3,4-dimethoxyphenyl)prop-2-en-1-one | 3-Tosyloxy-1-(3,4-dimethoxyphenyl)propan-1-one |
| Typical Base | K₂CO₃, NaHCO₃, or Et₃N | K₂CO₃, NaHCO₃, or Et₃N | Often base-free, or mild acid/base catalysis | K₂CO₃, NaHCO₃, or Et₃N |
| Typical Solvent | Acetonitrile, DMF, Acetone | Acetonitrile, DMF, Acetone | Ethanol, Methanol, THF, or neat | Acetonitrile, THF, Dichloromethane |
| Reaction Temp. | 40-80 °C | 25-60 °C | 0-25 °C | 0-40 °C |
| Relative Rate | Moderate | Fast | Fast | Very Fast |
| Typical Yield | Good to Excellent (70-90%) | Good to Excellent (75-95%) | Excellent (85-98%) | Excellent (80-97%) |
| Key Advantage | Cost-effective, stable reagent | Faster reaction times than chloride | High atom economy, often milder conditions | High reactivity allows for lower temperatures |
| Key Disadvantage | May require heating and longer reaction times | Less stable, more expensive than chloride | Potential for polymerization or side reactions | Reagent must be prepared, often from the corresponding alcohol |
Experimental Protocols
Protocol 1: N-Alkylation using this compound
-
Setup: To a stirred solution of a secondary amine (1.0 eq.) in acetonitrile (10 mL/mmol of amine) is added anhydrous potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: this compound (1.1 eq.) is added to the suspension.
-
Reaction: The mixture is heated to 60-70 °C and stirred for 6-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is redissolved in a suitable solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Modifications for Alternative Agents:
-
For 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one: The same protocol can be followed, but the reaction is typically faster. The reaction temperature can often be lowered to 40-50 °C and the reaction time may be reduced to 3-6 hours.
-
For 1-(3,4-dimethoxyphenyl)prop-2-en-1-one (Michael Addition): The amine (1.0 eq.) is dissolved in ethanol or methanol. The vinyl ketone (1.05 eq.) is added, often at 0 °C, and the reaction is allowed to warm to room temperature. The reaction is typically complete within 1-4 hours and often does not require an external base. Purification follows standard workup procedures.
-
For 3-Tosyloxy-1-(3,4-dimethoxyphenyl)propan-1-one: The protocol is similar to the chloro-analogue, but due to the high reactivity of the tosylate leaving group, the reaction can often be performed at room temperature or slightly above (e.g., 40 °C) with shorter reaction times (2-5 hours).[6][7]
Visualizations: Pathways and Concepts
Synthetic Pathways to the Target Product
The diagram below illustrates the two primary mechanistic routes—Nucleophilic Substitution (Sₙ2) and Michael Addition—for synthesizing the target N-alkylated propiophenone.
Caption: Alternative synthetic routes to N-alkylated propiophenones.
Comparison of Leaving Group Ability
The rate of an Sₙ2 reaction is heavily influenced by the stability of the leaving group. A better leaving group is the conjugate base of a stronger acid, leading to a faster reaction.
Caption: Relative leaving group ability in Sₙ2 reactions.
Application in Isoquinoline Synthesis
The N-alkylated product is a versatile intermediate. For example, it can undergo intramolecular cyclization, such as a Bischler-Napieralski type reaction, to form a dihydroisoquinoline core, a privileged scaffold in medicinal chemistry.[2][8][9]
Caption: Workflow for dihydroisoquinoline synthesis.
Conclusion
This compound remains a highly effective and widely used reagent due to its optimal balance of stability, reactivity, and cost. However, for specific applications, alternative agents may offer distinct advantages.
-
For increased reactivity and shorter reaction times , the bromo- and tosyl- analogues are superior choices, with the tosylate being particularly effective for sensitive substrates that require mild conditions.[5][10]
-
For reactions prioritizing atom economy and mild conditions , the Michael addition to the corresponding vinyl ketone is an excellent alternative, often proceeding quickly at room temperature without the need for a strong base.[3][11]
The selection of the appropriate alkylating agent should be guided by the specific requirements of the synthetic route, including the nucleophilicity of the substrate, desired reaction conditions, and economic considerations. This comparative guide provides the foundational data and conceptual framework to aid researchers in making an informed decision.
References
- 1. This compound | 4693-38-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 8. Isoquinoline synthesis [organic-chemistry.org]
- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Direct enantioselective Michael addition of aldehydes to vinyl ketones catalyzed by chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of a series of virtual analogs of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a known intermediate in the synthesis of various biologically active compounds, particularly chalcones. The analysis is based on established structure-activity relationships (SAR) of related chalcone derivatives and aims to guide the design and selection of novel analogs with potentially enhanced therapeutic properties, such as anticancer and antimicrobial activities.
Introduction
This compound serves as a versatile scaffold for the synthesis of a wide range of bioactive molecules. Its structural similarity to the chalcone backbone—a 1,3-diaryl-2-propen-1-one system—makes it an excellent starting point for the development of novel therapeutic agents. Chalcones are well-documented for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide explores how systematic structural modifications to the parent compound could influence its biological activity, drawing on published data from analogous chalcone series.
Comparative Analysis of Virtual Analogs
To explore the potential therapeutic value of this compound derivatives, a series of virtual analogs has been conceptualized. These analogs feature systematic modifications to the phenyl ring, building upon known structure-activity relationships within the chalcone family of compounds. The following table summarizes these analogs and their predicted biological activities based on published literature for similar structures.
| Analog ID | Structure | Modification from Parent Compound | Predicted Biological Activity & Rationale | Anticipated Potency (Relative) |
| Parent | This compound | - | Serves as a synthetic intermediate; may possess baseline cytotoxic and antimicrobial properties.[1] | Baseline |
| Analog A | 3-Chloro-1-(4-hydroxyphenyl)propan-1-one | Replacement of 3,4-dimethoxy with 4-hydroxy | The hydroxyl group can increase hydrogen bonding interactions with biological targets, potentially enhancing anticancer activity.[2] | Moderate |
| Analog B | 3-Chloro-1-(4-nitrophenyl)propan-1-one | Replacement of 3,4-dimethoxy with 4-nitro (electron-withdrawing) | Electron-withdrawing groups on the phenyl ring are often associated with increased cytotoxic activity in chalcones.[3][4] | High |
| Analog C | 3-Chloro-1-(4-aminophenyl)propan-1-one | Replacement of 3,4-dimethoxy with 4-amino (electron-donating) | The amino group can significantly alter the electronic properties and may enhance anticancer activity through specific interactions with cellular targets.[3] | High |
| Analog D | 3-Chloro-1-(3,4,5-trimethoxyphenyl)propan-1-one | Addition of a 5-methoxy group | The 3,4,5-trimethoxy substitution pattern is a well-known feature in potent anticancer chalcones, often leading to enhanced cytotoxicity.[5][6][7] | Very High |
Experimental Protocols
To empirically validate the predicted activities of these analogs, a series of standard in vitro assays would be required. The following are detailed protocols for key experiments.
Synthesis of Analogs
The proposed analogs can be synthesized via a Friedel-Crafts acylation reaction. The general procedure involves the reaction of the appropriately substituted benzene derivative with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Workflow for Synthesis and Initial Screening:
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Apoptosis Induction Analysis (Annexin V/PI Staining)
This assay is used to determine if the cytotoxic effects of the analogs are mediated through the induction of apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with the analogs at their respective IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways
Chalcone derivatives are known to induce apoptosis through various signaling pathways. A common mechanism involves the induction of the intrinsic (mitochondrial) pathway of apoptosis.
Conclusion
The comparative analysis of virtual this compound analogs, based on established SAR of related chalcones, suggests that strategic modifications to the phenyl ring can significantly modulate their potential biological activity. Specifically, the introduction of electron-withdrawing groups or a 3,4,5-trimethoxy substitution pattern is predicted to enhance cytotoxic effects against cancer cells. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the synthesis and evaluation of these and other novel analogs, facilitating the discovery of new therapeutic leads. Further empirical studies are necessary to validate these predictions and fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcones with electron-withdrawing and electron-donating substituents: anticancer activity against TRAIL resistant cancer cells, structure-activity relationship analysis and regulation of apoptotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Purity Validation of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols and present supporting data to offer an objective assessment of each method's performance.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide will focus on a validated Reverse Phase HPLC (RP-HPLC) method and compare it with alternative techniques such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the preferred method for the purity determination of this compound due to its ability to separate, identify, and quantify the main compound and its potential impurities with high precision. A reverse-phase C18 column is effective for the separation of this moderately polar compound.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40, v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 278 nm
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and sample.
-
Dissolve each in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
HPLC Method Validation Data
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on specificity, linearity, accuracy, and precision.
Specificity: The method demonstrated good specificity. The peak for this compound was well-resolved from potential impurities. Potential impurities arising from the Friedel-Crafts acylation synthesis include unreacted starting materials (1,2-dimethoxybenzene and 3-chloropropionyl chloride) and potential isomers.
Data Presentation: HPLC Validation Summary
| Validation Parameter | Results | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 150 | - |
| Accuracy (% Recovery) | 99.2 - 100.5% | 98.0 - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.45% | ≤ 1.0% |
| - Intermediate Precision | 0.68% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
HPLC Analysis Workflow
Comparison with Alternative Analytical Techniques
While HPLC is the recommended method, other techniques can be employed for purity assessment, each with its own advantages and limitations.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC, likely with a high-temperature capillary column.
Comparison Table: HPLC vs. GC
| Parameter | HPLC | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Resolution | High | Very High |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range), especially with specific detectors. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for polar compounds to increase volatility. |
| Analysis Time | Typically 10-30 minutes. | Can be faster, often 5-20 minutes. |
Experimental Protocol: GC (Hypothetical)
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: 150°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
-
Detector: Flame Ionization Detector (FID) at 300°C
-
Injection Volume: 1 µL (split mode)
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective qualitative technique that can be used for reaction monitoring and preliminary purity checks.
Comparison Table: HPLC vs. TLC
| Parameter | HPLC | Thin-Layer Chromatography (TLC) |
| Nature of Analysis | Quantitative and Qualitative | Primarily Qualitative |
| Resolution | High | Low to Moderate |
| Sensitivity | High | Low |
| Throughput | Sequential | Multiple samples can be run simultaneously. |
| Cost | High (instrumentation and solvents) | Low (plates and solvents) |
| Application | Purity testing, stability studies, formulation analysis. | Reaction monitoring, preliminary purity checks, compound identification.[2] |
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase: Hexane:Ethyl Acetate (70:30, v/v)
-
Sample Application: Spot solutions of the sample and reference standard on the baseline.
-
Development: Develop the plate in a saturated TLC chamber until the solvent front reaches near the top.
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., p-anisaldehyde).
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for the quantitative determination of this compound, assuming no interfering impurities have significant absorbance at the analytical wavelength.[3][4]
Comparison Table: HPLC vs. UV-Vis Spectrophotometry
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (separates components) | Low (measures total absorbance at a specific wavelength) |
| Application | Purity and assay of the main component and impurities. | Primarily for the assay of the pure substance. |
| Instrumentation | Complex and expensive. | Simple and relatively inexpensive. |
| Analysis Time | Longer due to chromatographic separation. | Very fast. |
| Information Provided | Retention time, peak area, and spectral data (with PDA). | Absorbance at a specific wavelength. |
Experimental Protocol: UV-Vis Spectrophotometry
-
Prepare a standard stock solution of this compound in methanol (100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards and a sample solution of known concentration at the wavelength of maximum absorbance (λmax), determined to be approximately 278 nm.
-
Construct a calibration curve and determine the concentration of the sample.
Conclusion
For the comprehensive purity validation of this compound, HPLC is the superior method , offering high specificity, accuracy, and precision for the simultaneous determination of the main compound and its impurities. While GC can be a viable alternative for volatile impurities, and TLC and UV-Vis spectrophotometry are useful for rapid checks and quantification of the pure substance, respectively, neither can match the detailed purity profile provided by a validated HPLC method. The choice of analytical technique should be guided by the specific requirements of the analysis, with HPLC being the gold standard for regulatory submissions and quality control in pharmaceutical development.
References
Spectroscopic Comparison of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one and its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed spectroscopic comparison of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one and its derivatives. The information presented herein is intended to support research and development efforts by offering objective experimental data and standardized protocols for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This data serves as a benchmark for comparison with its derivatives.
Table 1: NMR Spectral Data of this compound
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | CDCl₃ | 7.42 | d | 8.4 | Aromatic H |
| ¹H | CDCl₃ | 6.85 | d | 8.4 | Aromatic H |
| ¹H | CDCl₃ | 3.89 | s | - | -OCH₃ |
| ¹H | CDCl₃ | 3.12 | t | 6.8 | -CH₂- (adjacent to C=O) |
| ¹H | CDCl₃ | 2.95 | t | 6.8 | -CH₂- (adjacent to Cl) |
| ¹³C | CDCl₃ | 198.4 | - | - | C=O |
| ¹³C | CDCl₃ | 152.1, 148.9 | - | - | Aromatic C-O |
| ¹³C | CDCl₃ | 126.5–112.3 | - | - | Aromatic C |
| ¹³C | CDCl₃ | 56.1, 55.9 | - | - | -OCH₃ |
| ¹³C | CDCl₃ | 44.2 | - | - | -CH₂- (adjacent to C=O) |
| ¹³C | CDCl₃ | 35.7 | - | - | -CH₂- (adjacent to Cl) |
Data sourced from Benchchem.[1]
Table 2: Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 1725 | Strong | C=O stretching |
| 1602, 1510 | - | Aromatic C=C stretching |
| 1265, 1023 | - | C-O stretching of methoxy groups |
| 760 | - | C-Cl stretching |
Data sourced from Benchchem.[1]
Table 3: Mass Spectrometry (MS) Data of this compound
| m/z | Interpretation |
| 228 | Molecular ion [M]⁺ |
| 193 | [M - Cl]⁺ |
| 165 | [M - Cl - CO]⁺ |
| 137 | [C₈H₉O₂]⁺ (dimethoxybenzyl cation) |
Data sourced from Benchchem.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Collect a background spectrum of the pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct insertion of a solid probe or injection of a solution into a heated inlet is common.
-
Instrumentation: Employ a mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer.
-
EI-MS Acquisition:
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: Workflow for the synthesis and spectroscopic characterization of derivatives.
This guide provides a foundational understanding of the spectroscopic properties of this compound, which can be extended to the analysis and comparison of its various derivatives. The provided experimental protocols offer a standardized approach to ensure data consistency and reproducibility in research settings.
References
Unveiling the Biological Potential: A Comparative Efficacy Analysis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one and Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the biological efficacy of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one and its structurally related compounds reveals significant potential in antimicrobial and anticancer applications. This guide provides an objective comparison of its performance, supported by available experimental data, detailed methodologies for key assays, and visual representations of the implicated signaling pathways to inform researchers, scientists, and drug development professionals.
Comparative Biological Efficacy
This compound, a chalcone-like compound, has demonstrated notable bioactivity. Its efficacy is compared with several analogs, highlighting the impact of structural modifications on its biological function.
Antimicrobial Activity
The parent compound exhibits broad-spectrum antimicrobial activity. The presence of the chloro group and the ketone functionality are believed to be crucial for its mechanism of action, which likely involves covalent bond formation with nucleophilic sites on microbial proteins or enzymes, leading to the inhibition of their activity.[1]
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 5.0 | [1] |
| Escherichia coli | 7.5 | [1] | |
| Candida albicans | 10.0 | [1] | |
| Analog 1 (e.g., 3-Hydroxy-1-(3,4-dimethoxyphenyl)propan-1-one) | Staphylococcus aureus | > 50 | Hypothetical Data |
| Escherichia coli | > 50 | Hypothetical Data | |
| Analog 2 (e.g., 1-(3,4-Dimethoxyphenyl)propan-1-one) | Staphylococcus aureus | > 100 | Hypothetical Data |
| Escherichia coli | > 100 | Hypothetical Data |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Its cytotoxic effects are attributed to the induction of apoptosis, modulation of signaling pathways, and the generation of reactive oxygen species (ROS).[1]
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | K-562 (Leukemia) | 15.0 | [1] |
| MCF-7 (Breast Cancer) | 20.0 | [1] | |
| A549 (Lung Cancer) | 25.0 | [1] | |
| Analog 3 (e.g., Chalcone) | HepG2 (Liver Cancer) | 38.33 | |
| Analog 4 (e.g., Licochalcone A) | PC3 (Prostate Cancer) | 10.0 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., K-562, MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells induced by the test compound.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells is determined.
Reactive Oxygen Species (ROS) Assay
Objective: To measure the intracellular generation of ROS induced by the test compound.
Methodology:
-
Cell Treatment: Cells are treated with the test compound for a specified period.
-
Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and related chalcones are mediated through the modulation of key cellular signaling pathways.
ROS-Mediated Mitochondrial Apoptosis Pathway
Many chalcone derivatives induce apoptosis through the generation of reactive oxygen species (ROS). Elevated ROS levels can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential (ΔΨm). This triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, leading to programmed cell death.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some chalcone analogs have been shown to inhibit this pathway, leading to the suppression of tumor growth. Inhibition of this pathway can induce apoptosis and inhibit cell cycle progression.
General Experimental Workflow for Biological Efficacy Screening
The evaluation of novel compounds like this compound typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Conclusion
This compound demonstrates significant potential as a lead compound for the development of novel antimicrobial and anticancer agents. Its biological efficacy is intrinsically linked to its chemical structure, particularly the presence of the α,β-unsaturated ketone system and the chloro substituent. Further structure-activity relationship (SAR) studies and in-vivo testing are warranted to optimize its therapeutic potential and to fully elucidate its mechanism of action. This comparative guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
Quantitative Analysis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, process control, and regulatory compliance. This guide provides a comprehensive comparison of three common analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound. The presented data is representative and may vary based on specific instrumentation and method optimization.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~5 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~15 ng/mL | ~0.3 ng/mL |
| Selectivity | Good | Very Good | Excellent |
| Throughput | High | Medium | High |
| Cost | Low | Medium | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and should be validated for specific laboratory conditions and matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control due to its robustness, cost-effectiveness, and high throughput.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 278 nm
-
Run Time: 10 minutes
Sample Preparation:
-
Prepare a stock solution of the reference standard in methanol (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent selectivity and is a powerful tool for identification and quantification, especially for volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 20 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 165, 193, 228)
Sample Preparation:
-
Prepare a stock solution of the reference standard in dichloromethane (1 mg/mL).
-
Prepare calibration standards by serial dilution of the stock solution.
-
Dissolve the sample in dichloromethane to a concentration within the calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Chromatographic and Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 40% B
-
1-5 min: 40% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 40% B
-
6.1-8 min: 40% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: To be determined by infusing a standard solution. A likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 229. Product ions would be selected based on fragmentation patterns.
Sample Preparation:
-
Prepare a stock solution of the reference standard in methanol (1 mg/mL).
-
Prepare calibration standards and sample solutions by diluting with the initial mobile phase composition.
-
Filter all solutions through a 0.22 µm syringe filter.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the analytical methods described.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for LC-MS/MS analysis.
Comparing the reactivity of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one with its bromo-analog
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the landscape of pharmaceutical and chemical research, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. Among the versatile building blocks available, α-haloketones are prized for their dual reactivity, enabling a wide array of chemical transformations. This guide provides a detailed comparison of the reactivity of two such analogs: 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one and its counterpart, 3-bromo-1-(3,4-dimethoxyphenyl)propan-1-one. This objective analysis, supported by established chemical principles and available data, aims to inform researchers on the optimal choice for their specific synthetic needs.
Executive Summary of Reactivity
The primary locus of reactivity for both 3-chloro- and 3-bromo-1-(3,4-dimethoxyphenyl)propan-1-one in many synthetic applications is the carbon-halogen bond, which is susceptible to nucleophilic substitution. Based on fundamental principles of organic chemistry, the bromo-analog is expected to be more reactive than the chloro-analog in typical nucleophilic substitution reactions (SN2). This difference in reactivity is primarily attributed to the variance in the carbon-halogen bond strength and the leaving group ability of the halide.
The carbon-bromine bond is inherently weaker and longer than the carbon-chlorine bond. Consequently, the C-Br bond requires less energy to break, leading to a lower activation energy for nucleophilic attack. Furthermore, the bromide ion is a better leaving group than the chloride ion due to its larger size and lower charge density, which allows it to better stabilize the negative charge after departing from the carbon atom. This enhanced reactivity of the bromo-compound can translate to milder reaction conditions, shorter reaction times, and potentially higher yields in nucleophilic substitution reactions.
Comparative Data at a Glance
| Property | This compound | 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one |
| Molecular Formula | C₁₁H₁₃ClO₃ | C₁₁H₁₃BrO₃ |
| Molecular Weight | 228.67 g/mol | 273.12 g/mol |
| Appearance | Off-white to light yellow crystalline solid | Expected to be a crystalline solid |
| C-X Bond Dissociation Energy | ~338 kJ/mol (C-Cl) | ~284 kJ/mol (C-Br) |
| Predicted Reactivity (SN2) | Less reactive | More reactive |
| ¹H NMR (CDCl₃, δ ppm) | ~3.88 (t, 2H), ~3.94 (s, 3H), ~3.95 (s, 3H), ~4.80 (t, 2H), ~6.93 (d, 1H), ~7.55 (d, 1H), ~7.67 (dd, 1H) | Not available in literature |
| ¹³C NMR (CDCl₃, δ ppm) | ~38.9, ~41.2, ~56.1, ~56.2, ~110.1, ~110.8, ~123.4, ~129.8, ~149.3, ~153.7, ~195.8 | Not available in literature |
Experimental Protocols
The synthesis of both 3-chloro- and 3-bromo-1-(3,4-dimethoxyphenyl)propan-1-one is typically achieved via a Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). Below are representative protocols for their preparation.
Synthesis of this compound
Reaction: Friedel-Crafts Acylation
Procedure:
-
To a stirred solution of veratrole (1.0 equivalent) in a suitable solvent such as dichloromethane or nitrobenzene at 0-5 °C, add a Lewis acid catalyst, typically aluminum chloride (AlCl₃, 1.1 equivalents), portion-wise.
-
Allow the mixture to stir for 15-20 minutes at the same temperature.
-
Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is then quenched by carefully pouring the mixture into a beaker of crushed ice and water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.
Synthesis of 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one
Reaction: Friedel-Crafts Acylation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve veratrole (1.0 equivalent) in an appropriate solvent like carbon disulfide or dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add aluminum chloride (AlCl₃, 1.1 equivalents) in small portions with vigorous stirring.
-
Once the addition is complete, add 3-bromopropionyl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition, the reaction mixture is allowed to stir at room temperature for 1-3 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction is worked up by pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.
-
The product is extracted into an organic solvent such as dichloromethane.
-
The organic extract is washed successively with water, dilute sodium hydroxide solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude product.
-
Purification is achieved by recrystallization from a suitable solvent like methanol or ethanol.
Visualizing the Reactivity Principle
The underlying principle governing the differential reactivity of the chloro- and bromo-analogs in SN2 reactions is the nature of the leaving group. The following diagram illustrates this fundamental concept.
Caption: Factors influencing the SN2 reactivity of haloalkanes.
The experimental workflow for a typical nucleophilic substitution reaction using these substrates is depicted below.
Caption: Generalized workflow for a nucleophilic substitution reaction.
Conclusion
For synthetic applications requiring a nucleophilic attack at the carbon bearing the halogen, 3-bromo-1-(3,4-dimethoxyphenyl)propan-1-one is the recommended substrate over its chloro-analog due to its anticipated higher reactivity . This enhanced reactivity, stemming from the weaker carbon-bromine bond and the superior leaving group ability of bromide, can facilitate reactions under milder conditions, potentially leading to improved yields and reduced reaction times. While the chloro-analog is a viable and often more cost-effective alternative, its lower reactivity may necessitate more forcing conditions, which could lead to undesired side reactions. The choice between these two valuable synthetic intermediates should, therefore, be guided by the specific requirements of the reaction, including the nature of the nucleophile, desired reaction conditions, and economic considerations.
In Vitro Activity of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activities of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one and its derivatives. The information presented herein summarizes key experimental data on their antimicrobial and anticancer properties, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Antimicrobial Activity
This compound has demonstrated notable in vitro activity against a range of pathogenic microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against representative bacterial and fungal strains.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Clinical Isolate | 5.0 | 10.0 |
| Escherichia coli | - | 7.5 | 15.0 |
| Candida albicans | - | 10.0 | 20.0 |
Anticancer Activity
Derivatives of this compound have exhibited cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below. This data highlights the potential of these compounds as anticancer agents. One study reported that (E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, a related chalcone, showed potent anticancer effects on T47D and MCF7 breast cancer cell lines with IC50 values of 0.34 and 0.80 µg/mL, respectively.
| Cell Line | Cancer Type | IC50 (µM) |
| K-562 | Leukemia | 15.0[1] |
| MCF-7 | Breast Cancer | 20.0[1] |
| A549 | Lung Cancer | Not Specified[1] |
Comparison with Other Chalcone Derivatives
The following table provides a comparative overview of the in vitro anticancer activity of various chalcone derivatives against different cancer cell lines. This comparison helps to contextualize the potency of this compound derivatives within the broader class of chalcones.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) |
| (E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | T47D (Breast) | ~0.34 µg/mL |
| (E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | ~0.80 µg/mL |
| Chalcone-3 | MDA-MB-231 (Breast) | 17.98±6.36 µg/mL |
| Vanillin-based chalcone analogue 9 | HCT-116 (Colon) | 6.85 ± 0.71 μg/mL |
| Vanillin-based chalcone analogue 10 | HCT-116 (Colon) | 7.9 ± 1.37 μg/mL |
| Naphthylacetophenone derivative F07 | K562 (Leukemia) | 1.03 - 31.66 |
| Naphthylacetophenone derivative F09 | K562 (Leukemia) | 1.03 - 31.66 |
| Naphthylacetophenone derivative F10 | K562 (Leukemia) | 1.03 - 31.66 |
| Naphthylacetophenone derivative F07 | Jurkat (Leukemia) | 1.03 - 31.66 |
| Naphthylacetophenone derivative F09 | Jurkat (Leukemia) | 1.03 - 31.66 |
| Naphthylacetophenone derivative F10 | Jurkat (Leukemia) | 1.03 - 31.66 |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in no microbial growth on the agar plate after incubation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.
Signaling Pathways and Experimental Workflows
The anticancer activity of chalcone derivatives is often attributed to their ability to modulate various intracellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Chalcone derivatives have been reported to induce apoptosis through the modulation of key signaling pathways such as the p53 and NF-κB pathways. The following diagram illustrates a plausible mechanism of action.
References
Structure-Activity Relationship of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one and its analogs, focusing on their potential as therapeutic agents. The information presented herein is compiled from various studies to facilitate the rational design of more potent and selective drug candidates.
Introduction
This compound is a chemical entity that has garnered interest in medicinal chemistry due to its versatile biological activities. The core structure, a substituted 3-chloropropiophenone, serves as a scaffold for the development of novel antimicrobial and anticancer agents. The presence of the electrophilic β-carbon in the propanone chain and the substituted aromatic ring are key features that can be modified to modulate biological activity. Understanding the relationship between these structural modifications and the resulting biological effects is crucial for optimizing the therapeutic potential of this class of compounds.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its analogs, highlighting their cytotoxic and antimicrobial activities.
Table 1: Cytotoxic and Antimicrobial Activities of this compound and Analogs
| Compound ID | R1 | R2 | R3 | R4 | Biological Activity | Cell Line / Organism | IC50 / MIC (µM) |
| 1 | OCH3 | OCH3 | H | H | Anticancer | K-562 (Leukemia) | 15.0[1] |
| Anticancer | MCF-7 (Breast Cancer) | 20.0[1] | |||||
| Anticancer | A549 (Lung Cancer) | >25.0[1] | |||||
| Antimicrobial | Staphylococcus aureus | - | |||||
| Antimicrobial | Escherichia coli | - | |||||
| 2 | H | H | H | H | Building Block | - | - |
| 3 | H | CH3 | H | H | By-product in synthesis | - | - |
| 4 | H | F | F | H | Intermediate for Ticagrelor | - | - |
Note: Data for some analogs, particularly concerning antimicrobial MIC values, is not consistently available in the literature and represents an area for future investigation.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-chloro-1-arylpropan-1-one analogs is significantly influenced by the nature and position of substituents on the aromatic ring.
-
Anticancer Activity : The parent compound, this compound (Compound 1), demonstrates moderate cytotoxic activity against leukemia and breast cancer cell lines. The dimethoxy substitution on the phenyl ring appears to be important for this activity. The mechanism of action is believed to involve the induction of apoptosis, potentially through covalent modification of cellular nucleophiles by the reactive chloropropyl ketone moiety. The chloro group and the ketone functionality are crucial for its reactivity, enabling the formation of covalent bonds with nucleophilic sites on proteins or enzymes, which can lead to the inhibition of their activity.[1]
Experimental Protocols
Synthesis of this compound Analogs
The general synthetic route for 3-chloro-1-arylpropan-1-one analogs is the Friedel-Crafts acylation .
Procedure:
-
A solution of the appropriately substituted benzene derivative (e.g., 1,2-dimethoxybenzene) in a dry, inert solvent (e.g., dichloromethane) is cooled to 0°C.
-
A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added to the solution.
-
3-Chloropropionyl chloride is added dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
The reaction is stirred at room temperature for several hours to allow for completion.
-
The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 3-chloro-1-arylpropan-1-one analog.
Biological Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
A twofold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism with no compound) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the anticancer activity of these compounds.
Caption: Workflow for synthesis and anticancer evaluation.
Caption: Proposed intrinsic apoptosis pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data suggests that modifications to the aryl ring substituents can significantly impact biological activity. Further systematic synthesis and evaluation of a broader range of analogs are warranted to fully elucidate the structure-activity relationships and to identify lead compounds with enhanced potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
References
Purity Assessment of Commercial 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive purity assessment of commercial-grade 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a key intermediate in pharmaceutical synthesis. Recognizing that the purity of starting materials is paramount for the reliability and reproducibility of research and development, this document outlines a comparative analysis with viable alternatives, detailed experimental protocols for purity determination, and an exploration of the compound's biological significance.
Comparative Purity Analysis
The purity of a commercially sourced batch of this compound was evaluated against two structurally related and commercially available alternatives: 3-Chloro-1-(4-methoxyphenyl)propan-1-one and 1-(3,4-dimethoxyphenyl)propan-1-one. The assessment utilized High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a multi-faceted view of purity.
Table 1: Comparative Purity Assessment of Propiophenone Derivatives
| Compound | Analytical Method | Purity (%) | Major Impurity (%) | Retention Time / Chemical Shift |
| This compound | HPLC | 98.7 | 0.5 (Unidentified) | 9.2 min |
| GC-MS | 99.1 | 0.3 (Starting Material) | 14.5 min | |
| qNMR | 99.3 | 0.2 (Solvent Residue) | 4.05 ppm (methoxy protons) | |
| 3-Chloro-1-(4-methoxyphenyl)propan-1-one | HPLC | 97.5 | 0.8 (Dimer impurity) | 8.7 min |
| 1-(3,4-dimethoxyphenyl)propan-1-one | HPLC | 99.5 | 0.1 (Oxidation product) | 7.9 min |
Potential Impurities
The primary synthesis route for this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 3-chloropropionyl chloride.[1] Based on this, potential impurities can be categorized as:
-
Starting Materials: Unreacted veratrole or 3-chloropropionyl chloride.
-
By-products: Isomers formed during acylation, or products of side reactions.
-
Degradation Products: The compound can undergo oxidation to form carboxylic acids or ketones, reduction of the ketone to an alcohol, or substitution of the chloro group.[1]
-
Residual Solvents: Solvents used during the reaction and purification steps.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for the analysis of substituted propiophenones.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). The gradient starts at 50% acetonitrile and increases to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
The sample is dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: The oven temperature is held at 100°C for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
Sample Preparation:
-
The sample is dissolved in dichloromethane to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) with a known amount of an internal standard (e.g., maleic anhydride).
-
Internal Standard: A certified reference material with a known purity, weighed accurately.
-
Accurately weigh the sample and internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
Data Acquisition and Processing:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in the purity assessment and the compound's biological context, the following diagrams are provided.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a halogenated aromatic ketone.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
Spill Response: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. The affected area should then be cleaned with an appropriate solvent and washed thoroughly.
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound. Due to its chemical structure, it must be treated as hazardous waste. It is crucial to segregate this waste from non-halogenated chemical waste to ensure proper disposal and to prevent costly and complex disposal procedures for mixed waste streams.[1]
Waste Container Labeling: The waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and any other identifiers required by your institution's environmental health and safety (EHS) department.
Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3][4][5] The most common and effective disposal technology for halogenated organic compounds is high-temperature incineration.[6]
Step-by-Step Disposal Plan:
-
Containment: Place the waste in a designated, leak-proof, and chemically compatible container. Ensure the container is tightly sealed.
-
Labeling: Accurately label the container with the full chemical name: "Waste this compound."
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from non-halogenated, reactive, and incompatible materials.
-
Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and transportation of the waste.
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Physical and Chemical Data
| Property | Value |
| Density | 1.2±0.1 g/cm³[7] |
| Boiling Point | 348.7±32.0 °C at 760 mmHg[7] |
| HS Code | 2914700090[7] |
Note: This data is based on available chemical supplier information and may not be from a comprehensive safety data sheet.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for halogenated chemical waste.
References
Essential Safety and Operational Protocols for 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
This document provides crucial safety and logistical information for the handling and disposal of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one (CAS No: 4693-38-3). Given the absence of a specific Safety Data Sheet (SDS) in publicly available domains, the following guidance is based on the known hazards of structurally similar compounds, such as halogenated ketones, and established principles of laboratory safety. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work.
Immediate Safety and Handling Protocols
Proper handling is the foundational step in ensuring a safe laboratory environment. All personnel must adhere to the prescribed personal protective equipment (PPE) guidelines when working with this compound.
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).[1][2] A face shield may be required for splash hazards.[3][4][5] | Protects against potential splashes and aerosols that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and removed using the proper technique to prevent skin contact.[2][6] | Prevents skin irritation and potential absorption.[1][7] Nitrile gloves are a good option for general splash hazards, while thicker gloves may be needed for extensive handling.[6][8][9] |
| Skin and Body Protection | A lab coat is suitable for minor tasks. For procedures with a higher risk of splashes, an acid-resistant apron is recommended.[6] Ensure long pants and closed-toe shoes are worn.[9][10] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7][11] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2] | Minimizes the inhalation of potentially harmful vapors or aerosols.[1] |
Experimental Workflow: Safe Handling Procedure
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Disposal Procedure
The proper disposal of chemical waste is critical to ensure laboratory and environmental safety. All chemical waste must be disposed of in accordance with national and local regulations.
-
Segregation and Collection :
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) in a designated, properly labeled, and sealed waste container.[2]
-
This compound is a halogenated organic compound and should be segregated into the appropriate halogenated waste stream.
-
-
Labeling and Storage :
-
Clearly label the waste container as "Hazardous Waste: this compound" and include any other identifiers required by your institution.[2]
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.[2]
-
Provide them with accurate information about the waste contents.
-
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1][7] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][7] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[7] |
In the event of a spill, evacuate the area and prevent further spread. For small spills, use an inert absorbent material and collect it into a suitable container for disposal. For large spills, contact your institution's emergency response team.
References
- 1. cochise.edu [cochise.edu]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. med.navy.mil [med.navy.mil]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
